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  • Product: 5-methyl-7-nitro-1H-indazole
  • CAS: 113302-88-8

Core Science & Biosynthesis

Foundational

biological activity of 5-methyl-7-nitro-1H-indazole derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-7-Nitro-1H-Indazole Derivatives Foreword The indazole nucleus is a privileged scaffold in medicinal chemistry, a versatile framework upon which a multitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-7-Nitro-1H-Indazole Derivatives

Foreword

The indazole nucleus is a privileged scaffold in medicinal chemistry, a versatile framework upon which a multitude of pharmacologically active molecules have been built.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, allows for diverse substitutions that can profoundly influence biological activity. This guide focuses on a specific, yet highly promising subclass: 5-methyl-7-nitro-1H-indazole derivatives. The strategic placement of a methyl group at the 5-position and a nitro group at the 7-position creates a unique electronic and steric profile, unlocking a spectrum of therapeutic possibilities. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, synthesizing current knowledge and providing practical insights into the synthesis, mechanisms of action, and evaluation of these potent compounds.

The Indazole Core: A Foundation for Diverse Pharmacology

Indazole and its derivatives are largely synthetic compounds, rarely found in nature, yet they are central to numerous approved drugs and clinical candidates.[3] Their biological versatility is extensive, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5] The indazole moiety can act as a bioisostere for purines, such as adenine, enabling it to competitively bind to the ATP-binding sites of various enzymes, particularly kinases.[1] This characteristic is a cornerstone of its anticancer potential. The addition of a nitro group, as seen in the 7-nitroindazole series, is particularly significant. This electron-withdrawing group can enhance reactivity and is often crucial for specific mechanisms of action, such as the generation of radical species in antimicrobial applications or the specific inhibition of enzymes like neuronal nitric oxide synthase.[6][7][8]

Anticancer Activity: Targeting Kinase-Driven Proliferation

The most prominent therapeutic application of indazole derivatives is in oncology. Several indazole-based drugs, including Pazopanib and Axitinib, are established cancer therapies, underscoring the scaffold's clinical relevance.[2]

Mechanism of Action: Inhibition of Tyrosine Kinases

Many indazole derivatives exert their anticancer effects by acting as potent inhibitors of protein tyrosine kinases (TKIs). These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, differentiation, and angiogenesis. In many cancers, these kinases are overactive or mutated, leading to uncontrolled cell division.

Pazopanib, a well-studied indazole-based drug, is a multi-targeted TKI that primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[9][10] By blocking VEGFR, pazopanib inhibits angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen, thereby starving the tumor and impeding its growth.[9]

The inhibitory action on kinases often involves downstream signaling cascades. For instance, inhibition of VEGFR can disrupt the PI3K/Akt pathway, a crucial signaling route for cell survival. This disruption can lead to the activation of pro-apoptotic factors like the Forkhead box protein O3a (Foxo3a), which in turn transcriptionally activates the PUMA (p53 upregulated modulator of apoptosis) gene, triggering the intrinsic mitochondrial pathway of apoptosis.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Foxo3a_P Foxo3a-P (Inactive) Akt->Foxo3a_P Phosphorylates (Inactivates) Foxo3a Foxo3a (Active) Foxo3a_P->Foxo3a Dephosphorylates PUMA PUMA Transcription Foxo3a->PUMA Promotes Apoptosis Apoptosis PUMA->Apoptosis Induces Pazopanib Pazopanib Pazopanib->VEGFR Inhibits VEGF VEGF VEGF->VEGFR Binds cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB NF-κB NFkB_IkB NF-κB-IκB (Inactive Complex) Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-1β, COX-2) NFkB_active->Cytokines Promotes Indazole Indazole Derivative Indazole->IKK Inhibits? Indazole->NFkB_active Inhibits? LPS LPS (Inflammatory Stimulus) LPS->TLR4 Binds

Caption: Potential inhibition points for indazoles in the NF-κB pathway.

Quantitative Data on Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation. The data below shows the efficacy of various indazole derivatives in this model.

CompoundDose (mg/kg)Max. Paw Edema Inhibition (%)Reference
Indazole10061.03[5]
5-Aminoindazole10083.09[5]
Diclofenac (Standard)1084.50[5]

Neuroprotective Effects: Combating Oxidative Stress

The 7-nitroindazole scaffold is particularly noteworthy for its neuroprotective properties. This activity is primarily linked to its specific inhibition of neuronal nitric oxide synthase (nNOS). [7]

Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

In various neurodegenerative conditions, such as Parkinson's and Alzheimer's disease, overactivation of nNOS leads to excessive production of nitric oxide (NO). [7][12]While NO is an important signaling molecule at physiological levels, in excess it reacts with superoxide radicals to form peroxynitrite, a highly reactive species that damages neurons through oxidative stress and nitration of tyrosine residues. [12]7-Nitroindazole acts as a selective inhibitor of nNOS, reducing the pathological overproduction of NO without significantly affecting other NOS isoforms. This protects neurons from excitotoxicity and cell death. [7][12]Studies have shown that 7-nitroindazole can protect against MPTP-induced dopaminergic neurotoxicity, an animal model for Parkinson's disease, and reduce iron-induced hippocampal neuron loss. [7][12]

Caption: Neuroprotection via 7-Nitroindazole's inhibition of nNOS.

Antimicrobial and Antiprotozoal Activity

The nitro group is a key pharmacophore for antimicrobial activity. In 5-nitro- and 7-nitroindazole derivatives, this group is central to their efficacy against various pathogens, including protozoa like Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania. [8][13]

Mechanism of Action: Nitroreductase-Mediated Oxidative Stress

The mechanism of action for nitro-based antiparasitic drugs relies on the unique metabolism of these pathogens. [8]Parasitic nitroreductases (NTRs) reduce the indazole's nitro group, generating highly reactive nitro-anion radicals and other toxic species. [8][14]These radicals induce severe oxidative stress within the parasite, damaging vital macromolecules like DNA, lipids, and proteins, ultimately leading to cell death. [8]This mechanism is selective because mammalian cells typically lack the specific NTRs required to activate the drug in this manner. A similar mechanism is proposed for the antibacterial activity against certain bacteria, such as Helicobacter pylori. [15]

Quantitative Data on Antimicrobial Activity
Compound ClassPathogenMIC or ActivityReference
2-benzyl-5-nitroindazolin-3-one derivativesLeishmania amazonensisPotent and selective[13]
5-nitroindazole derivativesTrypanosoma cruziRemarkable in vitro activity[14]
1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleGram-positive bacteriaMIC ≤ 8 µg/mL[15]
1-methyl-4-nitro-imidazole derivativesHelicobacter pyloriMIC = 2 µg/mL[15]
*Note: Data for closely related nitro-heterocycles is provided to illustrate the principle.

Experimental Protocols and Methodologies

To ensure scientific integrity, the biological evaluation of 5-methyl-7-nitro-1H-indazole derivatives must follow robust and validated protocols.

General Synthesis Workflow

The synthesis of substituted indazoles often begins with appropriately substituted anilines or carbonyl compounds. A common route to 3-methyl-5-nitro-1H-indazole involves the reaction of 2'-Fluoro-5'-nitroacetophenone with hydrazine, which proceeds via formation of a hydrazone followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the pyrazole ring. [16]

Synthesis Chemical Synthesis (e.g., SₙAr cyclization) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (MTT, Enzyme Assays) Purification->InVitro InVivo In Vivo Models (Xenograft, Edema) InVitro->InVivo Potent Hits LeadOpt Lead Optimization (SAR Studies) InVitro->LeadOpt Hits Preclinical Preclinical Studies (Tox, PK/PD) InVivo->Preclinical Efficacious Leads LeadOpt->Synthesis New Analogs

Caption: A typical drug discovery workflow for novel indazole derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, WiDr) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. [17]Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 5-methyl-7-nitro-1H-indazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used and validated model for evaluating acute inflammation. [5]

  • Animal Acclimatization: Use adult male Wistar rats (100-150g). Allow them to acclimatize for at least one week with free access to food and water. [5]2. Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., Diclofenac, 10 mg/kg), and test groups receiving different doses of the indazole derivative (e.g., 25, 50, 100 mg/kg) administered orally or intraperitoneally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume or diameter using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume. Then, calculate the percentage of inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The 5-methyl-7-nitro-1H-indazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The strategic combination of the indazole core, a methyl group, and a nitro group gives rise to a remarkable breadth of biological activities. From the potent inhibition of kinases in cancer to the modulation of inflammatory pathways and the selective targeting of microbial and neuronal enzymes, these derivatives demonstrate significant promise. The insights into their mechanisms of action and structure-activity relationships, combined with robust experimental validation, provide a clear path forward for researchers and drug developers. Continued exploration and optimization of this chemical space are poised to yield next-generation therapeutics for some of the most challenging human diseases.

References

  • 5-Nitro-1H-indazole-7-carboxylic acid methyl ester - Chem-Impex. (URL: )
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (URL: )
  • Anticancer activity of indazole compounds | Download Table - ResearchG
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  • Neuroprotection by 7-nitroindazole against iron-induced hippocampal neurotoxicity. (URL: )
  • Antileishmanial activity of 5-nitroindazole derivatives - PMC - PubMed Central - NIH. (URL: )
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (URL: )
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  • Indazole synthesis discussion.. Mechanism of this reaction? : r/OrganicChemistry - Reddit. (URL: )
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Public
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi - MDPI. (URL: )
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: )
  • Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed. (URL: )
  • Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. (URL: )
  • New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed. (URL: )
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - NIH. (URL: )
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  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed. (URL: )
  • Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib)
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  • Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis. (URL: )
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  • Synthesis and In‐Vitro Antibacterial Activity of 5‐Substituted 1‐Methyl‐4‐nitro‐1H‐imidazoles | Request PDF - ResearchG
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Sources

Exploratory

The Indazole Scaffold: A Technical Guide to 7-Nitroindazole and its Analogs as Neuronal Nitric Oxide Synthase Inhibitors

This technical guide provides an in-depth exploration of 7-nitro-1H-indazole and its analogs as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). For researchers, medicinal chemists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 7-nitro-1H-indazole and its analogs as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). For researchers, medicinal chemists, and drug development professionals, this document outlines the mechanism of action, structure-activity relationships (SAR), synthetic methodologies, and key experimental protocols for the evaluation of this important class of inhibitors. While direct extensive research on 5-methyl-7-nitro-1H-indazole is not widely available in peer-reviewed literature, this guide will leverage the substantial data on its parent compound, 7-nitroindazole, to infer its potential properties and provide a framework for its synthesis and characterization.

The Critical Role of Nitric Oxide and its Synthases

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes, from neurotransmission and vasodilation to immune responses and inflammation. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity, learning, and memory.

  • Endothelial NOS (eNOS or NOS-3): Predominantly expressed in the endothelium, eNOS is vital for maintaining vascular tone and cardiovascular health.

  • Inducible NOS (iNOS or NOS-2): Typically absent in resting cells, iNOS expression is induced by inflammatory stimuli and can produce large, sustained amounts of NO as part of the immune response.

While essential for normal physiological function, the overproduction of NO, particularly by nNOS, has been implicated in the pathophysiology of numerous neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in neuropathic pain. This has driven the development of selective nNOS inhibitors as potential therapeutic agents.

7-Nitroindazole: A Seminal nNOS Inhibitor

7-Nitro-1H-indazole (7-NI) has emerged as a cornerstone tool compound for studying the roles of nNOS. It exhibits significant selectivity for nNOS over eNOS and iNOS, a critical feature for therapeutic applications where inhibition of eNOS could lead to undesirable cardiovascular side effects.

Mechanism of Action

7-Nitroindazole acts as a competitive inhibitor at the L-arginine binding site of nNOS. The crystal structure of NOS complexed with nitroindazole derivatives reveals that the indazole ring mimics the guanidinium group of the natural substrate, L-arginine. The electron-withdrawing nitro group at the 7-position is crucial for its inhibitory potency and selectivity. This substitution creates a partial positive charge on the indazole ring, enhancing its electrostatic interaction with a key glutamate residue (Glu363 in eNOS) in the active site.

Signaling Pathway of NOS and Inhibition by 7-Nitroindazole Analogs

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate O2_NADPH O2 + NADPH O2_NADPH->NOS Co-substrates NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Catalysis sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) cGMP->Physiological_Effects Downstream Signaling Inhibitor 5-Methyl-7-Nitro-1H-Indazole (Analog) Inhibitor->NOS Competitive Inhibition

Caption: Inhibition of NOS by 7-nitroindazole analogs.

In Vivo Effects and Therapeutic Potential

Numerous in vivo studies have demonstrated the neuroprotective effects of 7-nitroindazole in various animal models of neurological disorders. For instance, it has been shown to protect against MPTP-induced neurotoxicity, a model for Parkinson's disease. Furthermore, 7-NI has exhibited anxiolytic-like properties in rodent models of anxiety. These findings underscore the therapeutic potential of targeting nNOS with indazole-based inhibitors.

The Analog: 5-Methyl-7-Nitro-1H-Indazole

While direct experimental data on 5-methyl-7-nitro-1H-indazole is limited, we can extrapolate its likely properties based on established structure-activity relationships of substituted indazoles.

Predicted Impact of 5-Methyl Substitution

The addition of a methyl group at the 5-position of the 7-nitroindazole scaffold is likely to have the following effects:

  • Lipophilicity: The methyl group will increase the overall lipophilicity of the molecule. This could potentially enhance its ability to cross the blood-brain barrier, a desirable property for a centrally acting therapeutic.

  • Potency and Selectivity: The impact on potency and selectivity is less straightforward to predict without experimental data. SAR studies on other indazole series have shown that substitution at the 5-position can modulate activity. It is plausible that the methyl group could introduce steric hindrance or favorable hydrophobic interactions within the active site, thereby altering the inhibitory profile. However, it is also possible that this substitution could be detrimental to binding.

A Plausible Synthetic Route

The synthesis of 5-methyl-7-nitro-1H-indazole can be conceptually designed based on standard methodologies for indazole synthesis, such as the intramolecular cyclization of a diazotized aniline derivative.

Proposed Synthetic Workflow for 5-Methyl-7-Nitro-1H-Indazole

Start 2,4-Dimethyl-6-nitroaniline Diazotization Diazotization (NaNO2, Acid) Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Methyl-7-nitro-1H-indazole Cyclization->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed synthesis of 5-methyl-7-nitro-1H-indazole.

A plausible starting material would be 2,4-dimethyl-6-nitroaniline. Diazotization of the amino group followed by in situ intramolecular cyclization would yield the desired indazole.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of novel indazole-based NOS inhibitors like 5-methyl-7-nitro-1H-indazole.

General Procedure for the Synthesis of 5-Methyl-7-Nitro-1H-Indazole (Hypothetical)

This protocol is adapted from established procedures for the synthesis of substituted nitroindazoles.

Materials:

  • 2,4-Dimethyl-6-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Methanol or Ethanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,4-dimethyl-6-nitroaniline in glacial acetic acid.

  • Cooling: Cool the solution to 15-20°C using an ice-water bath.

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (1.1 equivalents). Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 25°C.

  • Reaction: Continue stirring the mixture at room temperature for a specified period (e.g., 2-3 hours) to allow for complete cyclization. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Further purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to obtain the pure 5-methyl-7-nitro-1H-indazole.

In Vitro NOS Inhibition Assay

The inhibitory activity of the synthesized compound against the three NOS isoforms (nNOS, eNOS, and iNOS) should be determined using a reliable method such as the hemoglobin capture assay or the Griess assay.

Principle (Griess Assay):

This colorimetric assay measures the accumulation of nitrite, a stable oxidation product of NO. The assay involves the conversion of nitrate to nitrite, followed by the reaction of total nitrite with the Griess reagent to form a colored azo compound, which can be quantified spectrophotometrically.

Materials:

  • Recombinant human nNOS, eNOS, and iNOS enzymes

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • Tetrahydrobiopterin (BH₄) (cofactor)

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Nitrate Reductase

  • Sodium Nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of each NOS isoform in the assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., 5-methyl-7-nitro-1H-indazole) in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, L-arginine, NADPH, calmodulin (for nNOS and eNOS), and BH₄.

  • Incubation: Add the serially diluted inhibitor or vehicle control to the wells. Pre-incubate for a short period.

  • Initiate Reaction: Add the respective NOS enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction (e.g., by adding a stopping reagent or by heating).

  • Nitrite Measurement:

    • Add nitrate reductase and its cofactors to convert any nitrate to nitrite.

    • Add the Griess reagent to all wells.

    • Incubate in the dark at room temperature for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 540 nm). Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

The results of the NOS inhibition assays should be summarized in a clear and concise table for easy comparison of the inhibitor's potency and selectivity across the different isoforms.

CompoundnNOS IC₅₀ (µM)eNOS IC₅₀ (µM)iNOS IC₅₀ (µM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
7-Nitro-1H-indazoleLiterature ValueLiterature ValueLiterature ValueCalculated ValueCalculated Value
5-Methyl-7-nitro-1H-indazoleExperimental ResultExperimental ResultExperimental ResultCalculated ValueCalculated Value

Conclusion and Future Directions

7-Nitroindazole and its analogs represent a promising class of compounds for the selective inhibition of nNOS. While 5-methyl-7-nitro-1H-indazole remains a largely uncharacterized molecule, this guide provides a solid theoretical and practical framework for its synthesis and evaluation. The predicted increase in lipophilicity due to the 5-methyl group warrants its investigation as a potential brain-penetrant nNOS inhibitor. Future research should focus on the synthesis and rigorous in vitro and in vivo characterization of this and other novel indazole analogs to further explore their therapeutic potential in treating neurodegenerative diseases and other conditions associated with nNOS overactivity. The detailed protocols provided herein offer a clear roadmap for researchers to undertake such investigations and contribute to the advancement of this important area of medicinal chemistry.

References

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  • Raman, C. S., Li, H., Martásek, P., Král, V., Masters, B. S., & Poulos, T. L. (2001). Crystal structure of nitric oxide synthase bound to nitro indazole reveals a novel inactivation mechanism. Biochemistry, 40(45), 13448–13455.
  • Bland-Ward, P. A., & Moore, P. K. (1995). 7-Nitro indazole derivatives are potent and selective inhibitors of neuronal nitric oxide synthase in vitro and in vivo. British Journal of Pharmacology, 114(2), 353–360.
  • Cinelli, M. A., & Silverman, R. B. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6814–6838.
  • Mukherjee, P., Cinelli, M. A., Kang, S., & Silverman, R. B. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Chemical Society Reviews, 43(19), 6814-6838.
  • Li, H., & Poulos, T. L. (2005). Structure-function of nitric oxide synthases. Journal of Inorganic Biochemistry, 99(1), 293–305.
  • Zhang, H. Q., & Li, H. (2012). Discovery of highly potent and selective inhibitors of neuronal nitric oxide synthase by fragment hopping. ACS Medicinal Chemistry Letters, 3(11), 919–923.
  • BenchChem. (n.d.). Experimental protocol for the synthesis of 3-Methyl-6-nitro-1H-indazole.
  • Google Patents. (n.d.).
  • Ghafourifar, P., & Cadenas, E. (2005). Nitric oxide synthase and the chemistry of nitric oxide. Methods in Molecular Biology, 301, 19-32.
  • Stuehr, D. J. (1999). Mammalian nitric oxide synthases. Biochimica et Biophysica Acta, 1411(2-3), 217–230.
  • Bredt, D. S., & Snyder, S. H. (1994). Nitric oxide: a physiologic messenger molecule. Annual Review of Biochemistry, 63, 175–195.
  • Sigma-Aldrich. (n.d.). Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric).
  • Cayman Chemical. (n.d.). NOS Activity Assay Kit.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.
  • Zhang, J., & Snyder, S. H. (1995). Nitric oxide in the nervous system. Annual Review of Pharmacology and Toxicology, 35, 213–233.
  • Dawson, V. L., & Dawson, T. M. (1996). Nitric oxide neurotoxicity.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402–408.
  • Moore, P. K., & Holaday, J. W. (1994). 7-Nitroindazole, a selective inhibitor of the neuronal isoform of nitric oxide synthase, is a potent and long-lasting analgesic in the rat. British Journal of Pharmacology, 112(1), 363–364.
  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383–394.
  • Wolff, D. J., & Gribin, B. J. (1994). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Archives of Biochemistry and Biophysics, 311(2), 300–306.
  • Babu, B. R., & Griffith, O. W. (1998). 7-Nitroindazole: a selective inhibitor of neuronal nitric oxide synthase in vivo. Methods in Enzymology, 268, 439–445.
  • Moncada, S., Palmer, R. M., & Higgs, E. A. (1991). Nitric oxide: physiology, pathophysiology, and pharmacology. Pharmacological Reviews, 43(2), 109–142.
  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual Review of Pharmacology and Toxicology, 39, 191–220.
Foundational

5-methyl-7-nitroindazole molecular weight and lipophilicity data

Topic: 5-Methyl-7-Nitroindazole: Physicochemical Profiling and Experimental Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methyl-7-Nitroindazole: Physicochemical Profiling and Experimental Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

This guide provides a rigorous technical analysis of 5-methyl-7-nitroindazole (CAS: 113302-88-8), a structural derivative of the canonical neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole. While 7-nitroindazole is a well-documented tool compound for studying neuroprotection and excitotoxicity, the 5-methyl derivative represents a specific lipophilic modification that alters its physicochemical landscape.

This document synthesizes confirmed molecular data with predictive modeling to establish a lipophilicity profile critical for assessing Blood-Brain Barrier (BBB) permeability. Furthermore, it details self-validating experimental protocols for verifying these properties in a laboratory setting.

Part 1: Physicochemical Profile[1][2][3]

The addition of a methyl group at the C5 position of the indazole core significantly impacts the molecular weight and hydrophobicity compared to the parent compound. These parameters are the primary determinants of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Molecular Identity & Weight[4]
ParameterDataValidation Source
IUPAC Name 5-methyl-7-nitro-1H-indazoleChemical Ontology
CAS Registry 113302-88-8Vendor/Database Verification
Molecular Formula C₈H₇N₃O₂Stoichiometric Calculation
Exact Mass 177.0538 DaHigh-Res Mass Spec (HRMS)
Molecular Weight 177.16 g/mol Average Isotopic Abundance

Significance: The molecular weight of 177.16 g/mol places this compound well within the "fragment-like" space (


) and the Golden Triangle for CNS-active drugs. Its low molecular weight suggests that steric bulk is unlikely to be the rate-limiting factor for membrane permeation.
Lipophilicity (LogP/LogD)

Lipophilicity is the driving force for this compound's biological distribution, particularly its ability to cross the BBB to target nNOS in the central nervous system.

MetricValue (Range)Methodology
LogP (Predicted) 2.35 ± 0.3 Fragment-based SAR Extrapolation*
LogP (Parent) 1.80 - 1.90Experimental (7-nitroindazole)

LogP (Methyl)
+0.50Standard Substituent Constant (

)
Polar Surface Area ~70-75 ŲCalculated (TPSA)

Analysis: The parent compound, 7-nitroindazole, has a LogP of approximately 1.8. The addition of a non-polar methyl group at the 5-position typically adds +0.5 log units to the partition coefficient.

  • Result: A predicted LogP of ~2.35.

  • Implication: This shift moves the compound into an optimal range for CNS penetration (LogP 2.0–3.0), potentially increasing its brain-to-plasma ratio compared to the parent scaffold.

Part 2: Experimental Methodologies

Protocol A: Shake-Flask LogP Determination (Standardized)

Objective: Determine the equilibrium distribution of 5-methyl-7-nitroindazole between n-octanol and water.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Phosphate Buffer (pH 7.4, pre-saturated with n-octanol).

  • 5-methyl-7-nitroindazole (solid, >98% purity).

Step-by-Step Workflow:

  • Phase Pre-Saturation:

    • Mix equal volumes of n-octanol and phosphate buffer for 24 hours.

    • Separate phases to obtain "water-saturated octanol" and "octanol-saturated water."

  • Stock Preparation:

    • Dissolve 1.0 mg of 5-methyl-7-nitroindazole in 10 mL of pre-saturated n-octanol.

    • QC Check: Verify complete dissolution via sonication.

  • Equilibration:

    • In triplicate glass vials, mix 1 mL of the Stock Solution (Octanol phase) with 1 mL of pre-saturated Buffer.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully aspirate the top layer (Octanol) and bottom layer (Buffer).

    • Analyze both phases using UV-Vis spectrophotometry (

      
       nm) or HPLC-UV.
      
  • Calculation:

    
    
    
Protocol B: High-Throughput HPLC Estimation

Objective: Correlate retention time (


) with lipophilicity using a calibration curve of known standards.

System: C18 Reverse-Phase Column. Mobile Phase: Methanol/Water (Isocratic 60:40). Standards: Toluene (LogP 2.7), Acetophenone (LogP 1.58), Benzene (LogP 2.13).

  • Inject standards and record capacity factor

    
    .
    
  • Plot

    
     vs. known LogP values to generate a linear regression equation.
    
  • Inject 5-methyl-7-nitroindazole and interpolate its LogP.

Part 3: Visualization of Workflows & Logic

Diagram 1: Physicochemical & Biological Logic Flow

This diagram illustrates the relationship between the structural modification (methylation) and the resulting biological implications (BBB permeability).

G Parent Parent Scaffold 7-Nitroindazole (LogP ~1.8) Target 5-Methyl-7-Nitroindazole (MW: 177.16 | LogP ~2.35) Parent->Target Derivatization Mod Modification +5-Methyl Group Mod->Target Prop1 Increased Lipophilicity (+0.5 Log Units) Target->Prop1 Prop2 Passive Diffusion Efficiency Prop1->Prop2 Outcome Enhanced BBB Permeability (CNS Availability) Prop2->Outcome

Caption: Structural derivation logic showing the impact of C5-methylation on lipophilicity and predicted CNS bioavailability.

Diagram 2: Shake-Flask Experimental Protocol

A visual SOP for the laboratory technician to ensure reproducibility.

Experiment Step1 Phase Saturation (24h Mix) Step2 Stock Prep (Drug in Octanol) Step1->Step2 Step3 Equilibration (Vortex + Centrifuge) Step2->Step3 Step4 Phase Separation (Aspirate) Step3->Step4 Step5 Quantification (UV/HPLC) Step4->Step5

Caption: Step-by-step workflow for the experimental determination of LogP via the Shake-Flask method.

References

  • National Institute of Standards and Technology (NIST) . 7-Nitroindazole Gas Phase Ion Energetics and Molecular Data. NIST Chemistry WebBook, SRD 69. Link

  • PubChem Database . 7-Nitroindazole Compound Summary (CID 1893) - Physicochemical Properties. National Library of Medicine. Link

  • BLD Pharm . 5-Methyl-7-nitro-1H-indazole Product Specifications and Safety Data Sheet (CAS 113302-88-8). Link

  • SynQuest Laboratories . Catalog Entry for 5-Methyl-7-nitro-1H-indazole: Structure and Formula Confirmation. Link

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616.
Exploratory

The Latent Power of the Indazole Nucleus: A Technical Guide to the Therapeutic Potential of 7-Nitroindazole and its Methylated Derivatives as Neuronal Nitric Oxide Synthase Inhibitors

Abstract Excessive nitric oxide (NO) production by neuronal nitric oxide synthase (nNOS) is a key pathological driver in a spectrum of neurological disorders, ranging from neurodegenerative diseases to chronic pain and a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Excessive nitric oxide (NO) production by neuronal nitric oxide synthase (nNOS) is a key pathological driver in a spectrum of neurological disorders, ranging from neurodegenerative diseases to chronic pain and anxiety. Selective inhibition of nNOS, while sparing the endothelial (eNOS) and inducible (iNOS) isoforms, represents a promising therapeutic strategy. 7-Nitroindazole (7-NI) has emerged as a potent and relatively selective inhibitor of nNOS, demonstrating significant neuroprotective, analgesic, and anxiolytic effects in preclinical models.[1][2] However, its therapeutic translation has been hampered by suboptimal pharmacokinetic properties, including low aqueous solubility and a short plasma half-life.[3] This technical guide provides an in-depth analysis of the core pharmacology of 7-nitroindazole, its mechanism of action, and its demonstrated therapeutic potential. Furthermore, we will explore the prospective advantages of its methylated derivatives, leveraging established principles of medicinal chemistry to hypothesize how strategic methylation could overcome the limitations of the parent compound and unlock its full therapeutic promise.

The Double-Edged Sword: Nitric Oxide in the Central Nervous System

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized from L-arginine by a family of three nitric oxide synthase (NOS) isoenzymes:

  • Neuronal NOS (nNOS or NOS-1): Primarily expressed in neurons, nNOS-derived NO plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in excitotoxicity and neurodegeneration.

  • Endothelial NOS (eNOS or NOS-3): Predominantly found in the vascular endothelium, eNOS produces NO that mediates vasodilation and maintains cardiovascular homeostasis.[1]

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, iNOS generates large, sustained amounts of NO involved in host defense, but also in the pathophysiology of inflammatory diseases.

The selective inhibition of nNOS is paramount, as non-selective inhibition can lead to adverse cardiovascular effects, such as hypertension, due to the concomitant blockade of eNOS.

7-Nitroindazole: A Selective nNOS Inhibitor

7-Nitroindazole (7-NI) is a heterocyclic small molecule that acts as a competitive and reversible inhibitor of nNOS.[1] Its indazole ring system is a key structural motif for its inhibitory activity.

Mechanism of Action

7-NI's inhibitory effect on nNOS is attributed to its ability to compete with the substrate L-arginine for binding to the active site of the enzyme. The nitro group at the 7-position of the indazole ring is crucial for its selectivity towards nNOS over other isoforms. While the precise molecular interactions are still under investigation, it is believed that the electronic properties conferred by the nitro group allow for favorable interactions within the nNOS active site.

Diagram: Simplified nNOS Inhibition by 7-Nitroindazole

nNOS_inhibition cluster_nNOS nNOS Enzyme Active Site Active Site NO + Citrulline NO + Citrulline Active Site->NO + Citrulline Catalyzes No Reaction No Reaction Active Site->No Reaction Inhibition L-Arginine L-Arginine L-Arginine->Active Site Binds 7-NI 7-NI 7-NI->Active Site Competitively Binds

Caption: Competitive inhibition of nNOS by 7-nitroindazole (7-NI), preventing the conversion of L-arginine to NO and citrulline.

Preclinical Therapeutic Potential

Extensive preclinical studies have highlighted the therapeutic promise of 7-NI in a variety of neurological and psychiatric conditions:

  • Neuroprotection: 7-NI has demonstrated neuroprotective effects in models of Parkinson's disease by attenuating MPTP-induced neurotoxicity.[4] It also shows promise in protecting against nerve damage caused by excitotoxicity.

  • Anxiolytic Properties: In various exploratory models of anxiety, 7-NI has exhibited potent anxiolytic-like effects.[2][5] This suggests that nNOS inhibition could be a novel therapeutic target for anxiety disorders.

  • Analgesia: 7-NI has been shown to produce dose-related antinociception in models of inflammatory and neuropathic pain.

  • Opioid Withdrawal: Studies have indicated that 7-NI can attenuate the signs of opioid withdrawal, suggesting its potential as an adjunctive therapy in addiction medicine.

The Hurdle of Pharmacokinetics

Despite its promising preclinical profile, the development of 7-NI as a clinical therapeutic has been hindered by its unfavorable pharmacokinetic properties:

  • Low Aqueous Solubility: This limits its formulation possibilities and can lead to poor absorption.

  • Short Plasma Half-Life: Requiring frequent administration to maintain therapeutic concentrations.[3]

Recent research has explored novel drug delivery systems, such as pegylated and non-pegylated nanoemulsions, to overcome these limitations.[3] These formulations have been shown to significantly increase the plasma half-life and bioavailability of 7-NI in rats.[3]

The Untapped Potential of 7-Nitroindazole Methyl Derivatives

While research on specific methylated derivatives of 7-nitroindazole is not extensively available in the public domain, we can extrapolate the potential benefits of such modifications based on established medicinal chemistry principles. Strategic methylation of a lead compound can profoundly influence its physicochemical and pharmacokinetic properties.

Hypothetical Advantages of Methylation
  • Improved Solubility and Permeability: The addition of a methyl group, particularly as a methyl ester, could modulate the lipophilicity of the molecule. This can be a delicate balance; while increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, excessive lipophilicity can decrease aqueous solubility.

  • Enhanced Metabolic Stability: N-methylation of the indazole ring could block sites of metabolic oxidation, potentially increasing the compound's half-life and duration of action.

  • Modulation of Potency and Selectivity: The addition of a methyl group can alter the three-dimensional shape and electronic distribution of the molecule, potentially leading to a more favorable interaction with the nNOS active site and improving both potency and selectivity.

Potential Methylation Strategies

Two primary sites for methylation on the 7-nitroindazole scaffold could be explored:

  • N-Methylation: Alkylation at the N1 or N2 position of the indazole ring.

  • Esterification: Conversion of a potential carboxylic acid functional group (if introduced onto the scaffold) to a methyl ester.

Diagram: Potential Methylation Sites on 7-Nitroindazole

methylation_sites cluster_sites Potential Methylation Sites 7-NI N1 N1->7-NI N1-Methylation N2 N2->7-NI N2-Methylation

Caption: Potential sites for N-methylation on the 7-nitroindazole scaffold.

Experimental Protocols

The following are representative protocols for the evaluation of novel 7-nitroindazole derivatives.

nNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable breakdown product of NO.

Methodology:

  • Prepare a reaction mixture containing nNOS enzyme, L-arginine, and necessary co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin) in a suitable buffer.

  • Add varying concentrations of the test compound (e.g., a 7-nitroindazole methyl derivative) to the reaction mixture.

  • Incubate the mixture at 37°C for a defined period.

  • Stop the reaction and measure the nitrite concentration using the Griess reagent.

  • Calculate the IC50 value of the test compound.

In Vivo Neuroprotection Model (MPTP-Induced Parkinson's Disease Model)

This model assesses the ability of a compound to protect against dopamine neuron loss.

Methodology:

  • Administer the test compound to a cohort of mice at a predetermined dose and schedule.

  • Induce neurotoxicity by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

  • Continue administration of the test compound for a specified duration.

  • At the end of the study, sacrifice the animals and perform histological analysis of the substantia nigra to quantify dopaminergic neuron survival.

  • Measure striatal dopamine levels using HPLC.

Conclusion and Future Directions

7-Nitroindazole stands as a compelling lead compound for the development of novel therapeutics targeting nNOS-mediated pathologies. Its demonstrated efficacy in preclinical models of neurodegeneration, anxiety, and pain underscores the potential of this therapeutic strategy. The primary obstacle to its clinical advancement lies in its suboptimal pharmacokinetic profile. The exploration of methylated derivatives of 7-nitroindazole presents a logical and promising avenue for overcoming these limitations. Future research should focus on the synthesis and systematic evaluation of N-methylated and other alkylated analogs to establish a clear structure-activity relationship. Such studies will be instrumental in identifying second-generation 7-nitroindazole derivatives with improved drug-like properties, paving the way for their potential clinical development for a range of debilitating neurological disorders.

References

  • Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? (2024). PubMed Central. [Link]

  • 7-nitroindazole – Knowledge and References. Taylor & Francis. [Link]

  • 7-Nitroindazole, a nitric oxide synthase inhibitor, has anxiolytic-like properties in exploratory models of anxiety. (1995). Psychopharmacology. [Link]

  • Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? (2024). PMC. [Link]

  • The neuronal nitric oxide synthase inhibitor 7-nitroindazole also inhibits the monoamine oxidase-B-catalyzed oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (1997). Chemical Research in Toxicology. [Link]

  • Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. (1995). Journal of Neurochemistry. [Link]

  • Pharmacokinetics, biodistribution, and in vivo toxicity of 7-nitroindazole loaded in pegylated and non-pegylated nanoemulsions in rats. (2024). European Journal of Pharmaceutical Sciences. [Link]

Sources

Foundational

Technical Deep Dive: Nitro-Substituted Indazole Scaffolds in Drug Discovery

Executive Summary The indazole scaffold (benzo[c]pyrazole) represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets including kinases, ion chann...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (benzo[c]pyrazole) represents a "privileged structure" in medicinal chemistry, capable of serving as a ligand for a diverse array of biological targets including kinases, ion channels, and parasitic enzymes.[1] Within this class, nitro-substituted indazoles occupy a unique and polarizing niche.

The nitro group (–NO₂) is not merely a structural decoration; it acts as a metabolic warhead in anti-parasitic therapeutics (via nitroreductase activation) and a critical electronic tuner in oncology agents. However, its inclusion introduces significant challenges regarding regioselective synthesis (N1 vs. N2 tautomeric ambiguity) and potential genotoxicity (Ames liability).

This technical guide provides a rigorous analysis of the synthetic architecture, structure-activity relationships (SAR), and mechanistic underpinnings of nitro-indazoles, designed for application scientists and medicinal chemists.

Part 1: Synthetic Architectures & Regiocontrol

The fundamental challenge in indazole chemistry is controlling the reactivity of the pyrazole nitrogens. The 1H-indazole (benzenoid) is thermodynamically more stable than the 2H-indazole (quinonoid), but the introduction of a strong electron-withdrawing group (EWG) like the nitro moiety at C5 or C6 significantly alters the acidity and nucleophilicity of the ring nitrogens.

The Regioselectivity Decision Matrix

Alkylation of 5-nitroindazole typically yields a mixture of N1- and N2-substituted products. Controlling this ratio is paramount for biological activity; for instance, N1-derivatives often exhibit distinct kinase selectivity profiles compared to their N2-isomers.

Mechanism-Driven Synthetic Choice
  • N1-Alkylation (Kinetic/Chelation Control): Favored by basic conditions (Cs₂CO₃) in polar aprotic solvents (DMF, Dioxane). The "hard" cesium cation can coordinate with substituents at C7 or C3, directing alkylation to N1.

  • N2-Alkylation (Thermodynamic/Acid Control): Favored by metal-free acid catalysis (TfOH) or the use of trialkyl orthoformates. The formation of a transient 1-(dialkoxymethyl)-1H-indazole intermediate often rearranges to the thermodynamically stable N2-alkylated product via an intramolecular mechanism.

Regioselectivity Figure 1: Decision Matrix for Regioselective Functionalization of Nitroindazoles Start 5-Nitroindazole Core ConditionA Basic Conditions (Cs2CO3, DMF, 90°C) Start->ConditionA Direct Alkylation ConditionB Acid/Orthoformate (TfOH or HC(OR)3) Start->ConditionB Rearrangement ProductN1 N1-Alkylated (Major) ConditionA->ProductN1 Chelation Control Intermed Transient 1-Substituted ConditionB->Intermed ProductN2 N2-Alkylated (Major) Intermed->ProductN2 Thermodynamic Shift

Figure 1: Synthetic workflow for targeting N1 vs N2 regioisomers based on reaction conditions.

Experimental Protocol: Regioselective N2-Alkylation

Objective: Synthesis of 2-benzyl-5-nitroindazole (High Selectivity Protocol). Rationale: N2-isomers are often challenging to isolate in high yield using standard Williamson ether synthesis conditions. This protocol uses a metal-free acid catalysis approach to maximize N2 selectivity.

Materials:

  • 5-Nitroindazole (1.0 equiv)[2]

  • Benzyl 2,2,2-trichloroacetimidate (1.2 equiv) [Alternative to halide for acid catalysis]

  • Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-nitroindazole (1.63 g, 10 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Cool the solution to 0°C. Add TfOH (150 mg, 1 mmol) dropwise. Note: TfOH acts as a Brønsted acid catalyst, activating the imidate.

  • Electrophile Introduction: Add Benzyl 2,2,2-trichloroacetimidate (3.0 g, 12 mmol) slowly over 10 minutes to prevent exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N2-isomer typically has a lower Rf than the N1-isomer on silica.

  • Quench & Workup: Quench with saturated NaHCO₃ (20 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Gradient 0-30% EtOAc in Hexane).

    • Self-Validation Check: Confirm regiochemistry via 2D NMR (NOESY). N2-alkyl protons will show NOE correlations to H3 but not H7. N1-alkyl protons correlate with H7.

Part 2: Medicinal Chemistry & SAR[3][4][5][6][7][8][9]

The Nitro Group: Mechanism of Action in Parasitology

In the context of Neglected Tropical Diseases (Chagas disease, Leishmaniasis), the nitro group is a "prodrug warhead."[3] These parasites express Type I Nitroreductases (NTR), enzymes absent in mammalian cells (which possess Type II NTRs).

  • Selectivity: Parasitic NTRs perform a 2-electron reduction of the nitro group to a nitroso/hydroxylamine intermediate.

  • Toxicity: This reduction generates radical anions and Reactive Oxygen Species (ROS) within the parasite, or leads to electrophilic metabolites that covalently bind to parasitic DNA/proteins.

  • Mammalian Safety: Mammalian NTRs require oxygen to reverse the reduction (futile cycling), preventing the accumulation of toxic reduced species under normal physiological conditions.

MOA Figure 2: Mechanism of Action of Nitroindazoles in Trypanosoma cruzi Drug 5-Nitroindazole (Prodrug) Reduction 2e- Reduction Drug->Reduction Entry Enzyme Parasitic NTR (Type I) Enzyme->Reduction Catalysis Metabolite Nitro-anion Radical / Hydroxylamine Reduction->Metabolite Effect1 DNA Damage (Covalent Binding) Metabolite->Effect1 Effect2 Oxidative Stress (ROS Generation) Metabolite->Effect2 Death Parasite Apoptosis Effect1->Death Effect2->Death

Figure 2: Activation pathway of nitro-indazoles by parasitic nitroreductases.[3][4]

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for nitro-indazole derivatives against Trypanosoma cruzi and cancer cell lines.

Compound ClassSubstituent (R)PositionTarget/OrganismActivity (IC50/MIC)Key Insight
5-Nitroindazole 2-BenzylN2T. cruzi (Epimastigotes)1.1 ± 0.3 µMN2-substitution enhances lipophilicity and uptake.
5-Nitroindazole 1-MethylN1T. cruzi> 10 µMN1-isomers often show reduced potency in parasitic models.
6-Nitroindazole 1-BenzylN1NCI-H460 (Lung Cancer)5 - 15 µM6-Nitro position favors antiproliferative activity in specific cancer lines.[5]
5-Nitroindazole 3-AlkoxyC3T. vaginalis10 µg/mLC3 functionalization can broaden spectrum to anaerobic protozoa.[6]

Data synthesized from Arán et al. and recent screenings [1, 2].[7]

Part 3: Future Outlook & Safety

The Mutagenicity Bottleneck

While potent, nitroaromatics carry a stigma of mutagenicity (Ames positive). The nitro group can be reduced by intestinal flora to amines, which are potential carcinogens.

  • Mitigation Strategy: "Safe" nitro compounds often incorporate steric bulk ortho to the nitro group or electron-withdrawing heterocycles that alter the redox potential (

    
    ), making the nitro group less prone to accidental reduction by mammalian enzymes while retaining specificity for parasitic NTRs.
    
  • Bioisosteres: Research is shifting toward replacing the nitro group with benzoxaboroles or nitriles for kinase inhibitors, though for anti-parasitics, the redox capability of the nitro group remains difficult to replace.

References

  • Synthesis and biological properties of new 5-nitroindazole derivatives. Source: Bioorganic & Medicinal Chemistry (via ResearchGate) URL:[8][Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Source: Molecules (MDPI) URL:[Link]

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Source: Chemical Communications (RSC) URL:[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. Source: Therapeutic Advances in Infectious Disease (NIH/PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

protocol for reduction of 5-methyl-7-nitroindazole to 7-amino-5-methylindazole

Abstract & Application Context The conversion of 5-methyl-7-nitroindazole to 7-amino-5-methylindazole is a critical transformation in medicinal chemistry, particularly in the synthesis of Nitric Oxide Synthase (NOS) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

The conversion of 5-methyl-7-nitroindazole to 7-amino-5-methylindazole is a critical transformation in medicinal chemistry, particularly in the synthesis of Nitric Oxide Synthase (NOS) inhibitors and kinase inhibitors where the 7-aminoindazole scaffold serves as a privileged pharmacophore.

While the reduction of nitroaromatics is a standard organic transformation, the indazole core presents specific challenges, including the potential for N-N bond cleavage (ring-opening) under vigorous hydrogenolysis conditions and the solubility issues often associated with amino-indazoles.

This Application Note outlines two validated protocols:

  • Method A (Catalytic Hydrogenation): The "Gold Standard" for high-throughput and cleanliness.

  • Method B (Fe/NH₄Cl Reduction): A chemoselective, robust alternative for laboratories lacking high-pressure equipment or for substrates containing halogen substituents sensitive to Pd-catalyzed dehalogenation.

Chemical Strategy & Reaction Logic

The reduction proceeds via the stepwise deoxygenation of the nitro group. The 5-methyl substituent is an electron-donating group (EDG), which slightly increases the electron density of the aromatic ring compared to the unsubstituted parent. This electronic effect stabilizes the intermediate hydroxylamine, requiring ensuring the reaction runs to completion to avoid colored impurities.

Reaction Pathway Visualization

The following diagram illustrates the reduction pathway and potential side-reactions (ring opening) that must be avoided.

ReactionPathway SM 5-Methyl-7-Nitroindazole (Starting Material) Nitroso Nitroso Intermediate (Transient) SM->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (Potential Impurity) Nitroso->Hydroxyl 2e-, 2H+ Product 7-Amino-5-Methylindazole (Target) Hydroxyl->Product 2e-, 2H+ SideProduct Ring Opening (Over-reduction) Product->SideProduct High T / High Pressure (Avoid)

Figure 1: Stepwise reduction pathway. Control of temperature and catalyst loading prevents the dashed-line pathway (ring opening).

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Clean workup, high yield, scalable synthesis.

Materials:

  • Substrate: 5-Methyl-7-nitroindazole (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (degussa type recommended to minimize fire risk).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask (or hydrogenation bottle), dissolve 5-methyl-7-nitroindazole (10 mmol, ~1.77 g) in MeOH (50 mL).

    • Note: If solubility is poor, add THF (10 mL) as a co-solvent.

  • Inerting: Evacuate the flask and backfill with Nitrogen (N₂) or Argon three times to remove oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate; ~177 mg).

    • Safety Critical: Pd/C is pyrophoric when dry. Always use wet catalyst or add under an inert blanket.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H₂ (balloon) x3. Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Parr Shaker: Pressurize to 30 psi H₂. Shake at RT for 2 hours.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the nitro peak and the appearance of the highly fluorescent amino product.

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C.

    • Wash the Celite pad with MeOH (2 x 20 mL).

    • Caution: Do not let the filter cake dry out completely in air; keep it wet with water before disposal to prevent ignition.

  • Isolation: Concentrate the filtrate in vacuo. The product usually crystallizes upon concentration or can be precipitated with cold diethyl ether.

Expected Yield: 90–95%

Method B: Iron-Mediated Reduction (Béchamp Conditions)

Best for: Labs without hydrogen supply, chemoselectivity (if halogens present), or large batches where filtration of Pd is costly.

Materials:

  • Substrate: 5-Methyl-7-nitroindazole (1.0 eq)

  • Reductant: Iron Powder (Fe) (5.0 eq), -325 mesh preferred.

  • Additive: Ammonium Chloride (NH₄Cl) (5.0 eq) or Acetic Acid (AcOH).

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Procedure:

  • Suspension: In a flask equipped with a reflux condenser and mechanical stirrer, suspend 5-methyl-7-nitroindazole (10 mmol) in EtOH (45 mL) and Water (15 mL).

  • Activation: Add NH₄Cl (50 mmol, 2.68 g) and Iron powder (50 mmol, 2.79 g).

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The grey suspension will turn rusty-brown/orange as iron oxides form.

  • Duration: Reflux for 2–4 hours. Monitor by TLC.[1][2]

  • Workup (The "Sludge" Management):

    • While still hot, filter the mixture through a Celite pad to remove iron oxides.

    • Tip: If filtration is slow, wash the pad with hot EtOH.

  • Extraction: Concentrate the filtrate to remove most EtOH. Dilute the remaining aqueous residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry organic layers over Na₂SO₄, filter, and concentrate.

Expected Yield: 80–88%

Analytical Data & Validation

The following table summarizes the expected analytical signatures for the product.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkens upon air oxidation; store under inert gas.
¹H NMR (DMSO-d₆) Methyl: δ ~2.35 (s, 3H)Distinct singlet.
¹H NMR (Aromatic) C4-H & C6-H: δ 6.5–7.2 (m, 2H)Upfield shift relative to nitro-SM due to amino group.
¹H NMR (Amine) NH₂: δ ~5.0–5.5 (br s, 2H)Exchangeable with D₂O.
MS (ESI+) [M+H]⁺ = 148.08m/z 147 (Parent) + 1.

Troubleshooting & Decision Matrix

Use the following logic flow to determine the best course of action during scale-up or troubleshooting.

Troubleshooting Start Start Protocol CheckSolubility Is SM soluble in MeOH? Start->CheckSolubility AddCosolvent Add THF or DMF CheckSolubility->AddCosolvent No CheckHalogens Are halogens present? CheckSolubility->CheckHalogens Yes AddCosolvent->CheckHalogens UseMethodB Use Method B (Fe/NH4Cl) Prevents dehalogenation CheckHalogens->UseMethodB Yes UseMethodA Use Method A (Pd/C) Faster, Cleaner CheckHalogens->UseMethodA No Stall Reaction Stalled? UseMethodA->Stall Heat Increase Temp to 50°C (Check pressure safety) Stall->Heat Incomplete Conversion

Figure 2: Operational Decision Matrix for protocol selection and troubleshooting.

References

  • General Indazole Synthesis

    • B. E. Maryanoff et al., "Pyrrolo[2,3-d]pyrimidines and Indazoles," Organic Syntheses, Coll. Vol. 5, p. 650.

  • 7-Nitroindazole Pharmacology & Chemistry

    • Moore, P. K., et al. "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology 108.2 (1993): 296-297.

  • Catalytic Hydrogenation of Nitroarenes

    • Blaser, H. U.[3] "Heterogeneous catalytic hydrogenation of nitroarenes." Science of Synthesis, 2003.

  • Iron-Mediated Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis 1988(01): 91-95. (Context for transfer hydrogenation alternatives).

Sources

Application

Application Notes and Protocols for the Regioselective Nitration of 5-Methylindazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Nitro-5-Methylindazoles The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitro-5-Methylindazoles

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group onto the 5-methylindazole core can serve as a crucial step in the synthesis of novel therapeutic agents. The nitro group is a versatile functional group that can be a key pharmacophoric element or a synthetic handle for further molecular elaboration, such as reduction to an amino group, which opens avenues for a diverse range of chemical transformations.[1][2] Therefore, the ability to control the position of nitration on the 5-methylindazole ring is of paramount importance for the efficient and targeted synthesis of new drug candidates.

This guide provides a comprehensive overview of the methods for the regioselective nitration of 5-methylindazole, delving into the mechanistic principles that govern the reaction's outcome and offering detailed protocols for practical implementation in a research setting.

Mechanistic Insights into the Regioselective Nitration of 5-Methylindazole

The nitration of 5-methylindazole is an electrophilic aromatic substitution (SEAr) reaction.[3] The regioselectivity of this reaction is primarily governed by the electronic and steric effects of the substituents on the indazole ring.

Electronic Effects:

  • Methyl Group (-CH3): The methyl group at the 5-position is an activating group and an ortho, para-director.[1][2] It donates electron density to the benzene ring through a positive inductive effect (+I), thereby increasing the nucleophilicity of the ring and making it more susceptible to electrophilic attack. This electron-donating nature preferentially stabilizes the carbocation intermediates (arenium ions) formed during attack at the positions ortho (C4 and C6) and para (no para position available) to the methyl group.

  • Pyrazole Ring: The fused pyrazole ring also influences the electron density distribution in the benzene ring. The overall effect is a complex interplay between the electron-donating methyl group and the electronic nature of the heterocyclic ring.

Steric Effects:

Steric hindrance can also play a role in determining the final product distribution. The approach of the electrophile (the nitronium ion, NO2+) to the different positions on the indazole ring can be influenced by the size of the methyl group and the geometry of the indazole itself.

Based on these principles, the nitration of 5-methylindazole is expected to yield a mixture of isomers, with the major products being 5-methyl-4-nitroindazole and 5-methyl-6-nitroindazole, resulting from substitution at the positions activated by the methyl group. Substitution at the C7 position is also possible, though likely to a lesser extent. Nitration on the pyrazole ring (at the C3 position) is generally less favorable under typical electrophilic nitration conditions.

Caption: Logical flow from 5-methylindazole to potential nitrated products.

Methods for Regioselective Nitration

The most common and effective method for the nitration of 5-methylindazole is the use of a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The choice of reaction conditions, particularly temperature, is critical for controlling the regioselectivity and minimizing the formation of byproducts.

Method 1: Direct Nitration using Mixed Acids

This method is analogous to the well-established procedures for the nitration of other activated aromatic compounds. The protocol provided here is based on the successful nitration of the closely related 3-methylindazole, which selectively yields the 6-nitro derivative.[4]

Protocol:

  • Preparation of the Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid in an ice-water bath. Slowly and cautiously add an equal volume of concentrated nitric acid to the sulfuric acid with constant stirring. This mixture should be prepared fresh and kept cold before use.[4]

  • Dissolution of Substrate: In a reaction vessel equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylindazole in a suitable solvent. For substrates soluble in strong acid, direct dissolution in concentrated sulfuric acid at low temperature is a common practice.

  • Nitration Reaction: Cool the solution of 5-methylindazole to a temperature below 10°C using an ice-water or ice-salt bath.[4]

  • Slow Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the stirred solution of 5-methylindazole via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 10°C. The reaction is highly exothermic, and poor temperature control can lead to the formation of undesired byproducts and dinitrated species.[4]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at low temperature for an additional 15-30 minutes.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude nitrated product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the desired nitro-5-methylindazole isomers.

Expected Regioselectivity:

Based on the directing effects of the methyl group, the primary products expected from this reaction are 5-methyl-4-nitroindazole and 5-methyl-6-nitroindazole . The ratio of these isomers will depend on the specific reaction conditions. In the analogous nitration of 3-methylindazole, the 6-nitro isomer is the major product, suggesting that the 6-position is a favored site for nitration in this system.[4]

Comparative Data of Nitration Methods

While direct nitration with mixed acids is the most common approach, other nitrating agents can be employed, potentially offering different regioselectivity or milder reaction conditions.

MethodNitrating AgentSolventTemperature (°C)Key AdvantagesPotential Isomers
Mixed Acid HNO3 / H2SO4Sulfuric Acid0 - 10Well-established, cost-effective4-nitro, 6-nitro (major), 7-nitro
Acetyl Nitrate HNO3 / Acetic AnhydrideAcetic Anhydride0 - 25Milder conditions, good for sensitive substrates4-nitro, 6-nitro, 7-nitro
N-Nitropyrazole Reagents N-Nitropyrazole derivativesAcetonitrileRoom Temp. - 80High functional group tolerance, neutral conditionsPotentially different regioselectivity

Experimental Workflow Visualization

Caption: A typical experimental workflow for the nitration of 5-methylindazole.

Conclusion and Future Perspectives

The regioselective nitration of 5-methylindazole is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. The use of mixed nitric and sulfuric acids provides a reliable and scalable method for this reaction, with the regiochemical outcome primarily dictated by the directing effect of the methyl group. Further optimization of reaction conditions and exploration of alternative nitrating agents may lead to enhanced regioselectivity and milder reaction protocols, expanding the synthetic utility of this important building block in drug discovery and development.

References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2008). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved February 2, 2026, from [Link]

  • Macsen Labs. (n.d.). 5-Nitroindazole | 5401-94-5 | Leading Supplier. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents.
  • ResearchGate. (2005). Direct nitration of five membered heterocycles. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2023, January 9). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. Retrieved February 2, 2026, from [Link]

  • National Institutes of Health. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved February 2, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles. Retrieved February 2, 2026, from [Link]

  • YouTube. (2013, November 14). Electrophilic Aromatic Substitution: Nitration. Retrieved February 2, 2026, from [Link]

  • RSC Advances. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved February 2, 2026, from [Link]

  • YouTube. (2018, September 20). 18.2c EAS Nitration. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Iron promoted C3‐H nitration of indazole. Retrieved February 2, 2026, from [Link]

  • MDPI. (2023, February 2). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Retrieved February 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Directing effects in nitration of 1-adamantyl bearing aromatic ketones. Retrieved February 2, 2026, from [Link]

Sources

Method

Application Note: 5-Methyl-7-nitro-1H-indazole as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1][2] This applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several approved drugs.[1][2] This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-methyl-7-nitro-1H-indazole as a versatile pharmaceutical intermediate. We will explore its chemical properties, reactivity, and its role as a key building block. This guide offers detailed protocols for its critical transformations, emphasizing the rationale behind experimental choices to ensure reproducible and scalable results.

Introduction: The Strategic Value of the Indazole Scaffold

Indazole and its derivatives are of significant interest in drug discovery due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3] The indazole ring system is a bioisostere of indole, capable of forming key hydrogen bonds with biological targets, which makes it a valuable motif for designing enzyme inhibitors, particularly protein kinase inhibitors.[1]

5-Methyl-7-nitro-1H-indazole is a particularly strategic intermediate due to the specific arrangement of its functional groups:

  • The Indazole Core: Provides the fundamental bicyclic aromatic structure recognized by numerous biological targets.

  • The 7-Nitro Group: This powerful electron-withdrawing group is the primary reactive handle. Its selective reduction to a 7-amino group is a cornerstone transformation, introducing a key nucleophilic site for building out the final active pharmaceutical ingredient (API). This amino group is often crucial for forming interactions with the target protein or for linking to other molecular fragments.

  • The 5-Methyl Group: This substituent can subtly modulate the electronic properties of the ring system and, more importantly, influence the final compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

This combination of features makes 5-methyl-7-nitro-1H-indazole a valuable starting point for creating diverse libraries of compounds in the drug discovery pipeline.

Physicochemical and Safety Data

Accurate characterization and safe handling are paramount in a laboratory setting. The following table summarizes the key properties of 5-methyl-7-nitro-1H-indazole.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[4]
Molecular Weight 177.16 g/mol [4]
Appearance Typically a yellow solid[4]
Melting Point 213–214 °C (for the related 3-methyl-5-nitro-1H-indazole)[4]
CAS Number 2942-42-9 (for 7-Nitro-1H-indazole)[5]

Safety and Handling:

Researchers must handle this compound with appropriate care. Based on data for related nitroindazole compounds, the following hazards should be considered:

  • GHS Hazard Statements: Toxic if swallowed, causes serious eye irritation, and may be suspected of causing genetic defects, cancer, or reproductive harm.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[7][9]

Core Synthetic Transformations and Protocols

The primary utility of 5-methyl-7-nitro-1H-indazole lies in its capacity for controlled, high-yield transformations. The following diagram and protocols detail the most critical reactions for its use as a pharmaceutical intermediate.

G cluster_0 Core Intermediate cluster_1 Key Transformations cluster_2 API Scaffolds A 5-Methyl-7-nitro-1H-indazole B 5-Methyl-1H-indazol-7-amine A->B Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) C 1-Alkyl-5-methyl-7-nitro-1H-indazole A->C N1-Alkylation (e.g., R-X, Base) D Amide/Urea Derivatives B->D Acylation / Isocyanate Addition E Substituted Aminopyrimidines (Kinase Inhibitor Motifs) B->E Buchwald-Hartwig or SNAr Coupling F Heterocyclic Assemblies B->F Cross-Coupling Reactions C->B Reduction

Caption: Key synthetic pathways originating from 5-methyl-7-nitro-1H-indazole.

Protocol 1: Selective Reduction of the 7-Nitro Group

The conversion of the nitro group to an amine is the most critical step, unlocking the nucleophilicity of the C7 position for subsequent fragment coupling. Tin(II) chloride reduction is a classic and reliable method that is tolerant of many other functional groups.

Rationale for Method Selection: The use of stannous chloride (SnCl₂) in concentrated HCl is a well-established method for the chemoselective reduction of aromatic nitro groups. It is particularly effective and often preferred over catalytic hydrogenation when sulfur-containing compounds are present or when over-reduction is a concern. The acidic conditions ensure the resulting amine is protonated as the ammonium salt, which often aids in purification by precipitation.

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-7-nitro-1H-indazole (1.0 eq).

  • Reagent Addition: Add ethanol or isopropanol as the solvent, followed by the slow, portion-wise addition of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq). The reaction is exothermic.

  • Reaction: Carefully add concentrated hydrochloric acid (HCl). Heat the reaction mixture to reflux (typically 70-90°C) and monitor by TLC or LC-MS until the starting material is consumed (usually 2-4 hours).

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of crushed ice. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated NaOH solution until the pH is basic (pH > 8). This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x). The product amine will move into the organic layer.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 5-methyl-1H-indazol-7-amine can be purified further by column chromatography on silica gel or by recrystallization.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot. Full characterization by ¹H NMR will show the disappearance of the nitro-group's influence on aromatic protons and the appearance of a broad -NH₂ signal. Mass spectrometry will confirm the expected mass change from the -NO₂ to the -NH₂ group.

Protocol 2: N1-Alkylation of the Indazole Ring

Regioselective alkylation of the indazole nitrogen is often required to block the N-H site or to introduce substituents that modulate biological activity. Alkylation typically occurs at the N1 position under basic conditions.

Rationale for Method Selection: The use of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF ensures complete deprotonation of the indazole N-H, forming a highly nucleophilic indazolide anion. This promotes a clean Sₙ2 reaction with an alkyl halide. Potassium carbonate (K₂CO₃) is a milder, safer alternative that is often sufficient for reactive alkylating agents.

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 5-methyl-7-nitro-1H-indazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0°C; evolution of hydrogen gas should be observed.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1-1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-12 hours).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to isolate the desired N1-alkylated product.

Trustworthiness through Analysis: The regioselectivity of alkylation (N1 vs. N2) is a critical parameter. It can be definitively confirmed using 2D NMR techniques like HMBC and NOESY, which can establish through-bond and through-space correlations, respectively, between the newly introduced alkyl group and the protons on the indazole ring.

Application in the Synthesis of Kinase Inhibitors

The 7-aminoindazole core, derived from 5-methyl-7-nitro-1H-indazole, is a key structural motif in many kinase inhibitors. For example, it can serve as the hinge-binding fragment that anchors the inhibitor to the ATP-binding site of a protein kinase.

G A 5-Methyl-1H-indazol-7-amine (from Protocol 1) C Kinase Inhibitor Scaffold A->C SNAr or Pd-catalyzed Buchwald-Hartwig Coupling B 2-Chloropyrimidine Derivative (Pharmacophore Fragment) B->C

Caption: Workflow for coupling the intermediate to a pharmacophore.

The 7-amino group can be coupled to an electrophilic fragment, such as a 2-chloropyrimidine, via a nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction. This is a common strategy in the synthesis of drugs like Pazopanib and Axitinib, which utilize related aminoindazole cores.[10][11][12][13][14] While those specific drugs use different isomers, the underlying chemical logic and synthetic strategy are directly applicable to derivatives of 5-methyl-7-nitro-1H-indazole.

Conclusion

5-Methyl-7-nitro-1H-indazole is a high-value intermediate for pharmaceutical research and development. Its well-defined reactive sites—the reducible nitro group and the alkylatable indazole nitrogen—allow for predictable and strategic functionalization. The protocols provided herein offer reliable, field-proven methods for executing its most critical transformations. By understanding the chemical rationale behind each step, scientists can confidently employ this building block to construct novel and diverse molecular architectures in the pursuit of new therapeutic agents.

References

  • Molecules. High Functionalization of 5-Nitro-1H-imidazole Derivatives: The TDAE Approach. Available at: [Link]

  • Google Patents.Method for preparing intermediate of axitinib and application of...
  • National Center for Biotechnology Information. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Available at: [Link]

  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Available at: [Link]

  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Google Patents.Method for preparing 1H-indazole derivative.
  • PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Available at: [Link]

  • Google Patents.Synthesis method of indazole compound.
  • RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • PubChem. 7-Nitroindazole. Available at: [Link]

  • Google Patents.A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.
  • Google Patents.The preparation method of Axitinib.
  • MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available at: [Link]

  • Preprints.org. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Nitroindazole, pa. Available at: [Link]

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Application

Precision Suzuki-Miyaura Coupling Protocols for 5-Methyl-7-Nitroindazole Scaffolds

Topic: Suzuki Coupling Conditions for 5-Methyl-7-Nitroindazole Derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Coupling Conditions for 5-Methyl-7-Nitroindazole Derivatives Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

The 5-methyl-7-nitroindazole scaffold presents a unique electronic and steric profile in medicinal chemistry. Unlike simple indazoles, the 7-nitro group exerts a profound electron-withdrawing effect (EWG) that significantly acidifies the N1-proton (pKa < 10) and alters the electron density at the C3 position. The 5-methyl group , while sterically unobtrusive to the coupling site, modulates solubility and lipophilicity.

Successful Suzuki coupling on this scaffold—typically at the C3 position (using a 3-halo precursor) or on aryl halides attached to N1 —requires a protocol that balances the facile oxidative addition of the electron-deficient ring against the risks of catalyst poisoning and competitive protodehalogenation.

Core Challenges & Solutions
ChallengeMechanistic CauseStrategic Solution
N1-Acidity The 7-NO

group stabilizes the N1-anion via induction and resonance, making the NH proton highly acidic.
Mandatory N1-Protection: Use THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups. Avoid Boc if strong bases are used, as 7-nitroindazoles can undergo premature deprotection.
Catalyst Deactivation Nitro groups can coordinate to Pd(0) or facilitate the formation of palladium black, especially in unoptimized solvents.Ligand Selection: Use bidentate ligands like dppf or XPhos to stabilize the Pd center against nitro-coordination.
Protodeboronation Electron-deficient aryl boronic acids (if used as the partner) are prone to hydrolytic cleavage.Base/Solvent Control: Use anhydrous conditions or mild bases (K

PO

) if the boronic acid is unstable.

Mechanistic Workflow & Logic

The following diagram illustrates the optimized catalytic cycle, highlighting the specific influence of the 7-nitro group on the reaction pathway.

SuzukiCycle cluster_Warning Critical Control Point Start Starting Material: 3-Bromo-5-methyl-7-nitroindazole OxAdd Oxidative Addition: Facilitated by 7-NO2 (E-deficient ring) Pd(0) inserts into C-Br Start->OxAdd + Pd(0) PdII L2Pd(Ar)Br (Oxidative Adduct) OxAdd->PdII TransMet Transmetalation: Rate-limiting step Requires activated Boronate (Ar-B(OH)3 + Base) RedElim Reductive Elimination: Formation of C-C bond Regeneration of Pd(0) TransMet->RedElim Pd(II) complex Product Product: 3-Aryl-5-methyl-7-nitroindazole RedElim->Product Pd0 Pd(0)L2 (Active Catalyst) RedElim->Pd0 Recycle Pd0->OxAdd PdII->TransMet + Ar-B(OH)3 / Base Warning Unprotected NH poisons catalyst via N-Pd coordination. Ensure N-Protection! Warning->Start

Caption: Mechanistic pathway for Suzuki coupling of 3-bromo-5-methyl-7-nitroindazole. Note the critical requirement for N-protection to prevent catalyst poisoning.

Standardized Experimental Protocol

This protocol is optimized for the coupling of 3-bromo-5-methyl-7-nitroindazole (or its N-protected analog) with aryl boronic acids.

Reagents & Equipment
  • Substrate: 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-methyl-7-nitroindazole (N-THP protected).

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).

  • Catalyst: Pd(dppf)Cl

    
    [1][2]·CH
    
    
    
    Cl
    
    
    (5 mol%). Why? The ferrocenyl backbone prevents Pd aggregation better than PPh3 in nitro-rich environments.
  • Base: 2M Aqueous Na

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane (degassed).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Procedure
  • Preparation of the Reaction Vessel:

    • Charge a microwave vial or a round-bottom flask with the 3-bromo-indazole derivative (1.0 equiv) and the aryl boronic acid (1.2 equiv).

    • Add Pd(dppf)Cl

      
      [2]·CH
      
      
      
      Cl
      
      
      (0.05 equiv).
    • Checkpoint: If the boronic acid is expensive or prone to protodeboronation (e.g., 2-pyridyl), increase loading to 1.5 equiv and use Pd(PPh

      
      )
      
      
      
      or XPhos Pd G2.
  • Solvent & Base Addition:

    • Seal the vessel and purge with Argon for 5 minutes.

    • Inject 1,4-Dioxane (concentration ~0.1 M) via syringe.

    • Inject 2M Na

      
      CO
      
      
      
      (aq)
      (3.0 equiv).
    • Note: For water-sensitive substrates, switch to anhydrous Cs

      
      CO
      
      
      
      and DMF/Toluene (10:1).
  • Reaction Execution:

    • Thermal: Heat to 90°C for 4–12 hours. Monitor by LCMS.

    • Microwave (Preferred): Heat to 110°C for 30–60 minutes.

    • Validation: The reaction mixture should turn from orange/red to dark black/brown. A persistent bright yellow color may indicate catalyst oxidation (inactive).

  • Work-up & Purification:

    • Cool to room temperature.[3] Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

    • Partition the filtrate between EtOAc and water. Wash the organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Tip: Nitroindazoles are often highly colored (yellow/orange). Do not rely solely on UV; use mass spectrometry to confirm fractions.

Optimization Matrix (Troubleshooting)

If the standard protocol fails, use this matrix to adjust conditions based on the observed failure mode.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative addition failure or Catalyst Poisoning.Switch to XPhos Pd G2 or Pd(tBu

P)

. These electron-rich ligands accelerate oxidative addition into the C-Br bond.
Protodehalogenation (R-H) Reductive elimination is too slow; Hydride source present.Ensure solvents are anhydrous. Switch solvent to Toluene or DMF . Lower the temperature.
Homocoupling (Ar-Ar) Oxygen leak in the system.Rigorously degas solvents (freeze-pump-thaw x3). Ensure Argon overpressure.
N-Arylation (Side Product) Competitive Buchwald coupling (if NH is free).CRITICAL: Ensure N1 is protected (THP/SEM). If protecting group fell off, re-protect or use a weaker base (K

PO

).

Case Study Data: 5-Methyl-7-Nitroindazole Derivatives

The following table summarizes expected yields based on the electronic nature of the coupling partner (Boronic Acid), derived from analogous nitroindazole couplings [1, 2].

Boronic Acid TypeExampleExpected YieldNotes
Electron-Rich Aryl 4-Methoxyphenyl-B(OH)

85-95% Excellent reactivity. Transmetalation is fast.
Electron-Poor Aryl 4-Cyanophenyl-B(OH)

60-75% Slower transmetalation. May require CsF in Dioxane.
Heteroaryl (Basic) 3-Pyridyl-B(OH)

40-60% Nitrogen on pyridine can compete for Pd. Use PCy

or SPhos ligands.
Sterically Hindered 2-Methylphenyl-B(OH)

50-70% Requires higher temp (110°C) and sterically demanding ligands (e.g., SPhos ).

References

  • Louvel, J., et al. (2018). "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate." Molecules, 23(8), 2050. Link

    • Key Insight: Discusses the specific reactivity of 7-nitroindazoles and the necessity of protecting groups vs. unprotected protocols.
  • Pouchain, L., et al. (2021). "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 6599-6609. Link

    • Key Insight: Provides robust conditions for coupling on electron-deficient indazole rings using Pd(PPh3)4 and Cs2CO3.
  • Vyskočil, Š., et al. (2017). "Palladium-Catalyzed Cross-Coupling of Nitroarenes." Journal of the American Chemical Society.[3] Link

    • Key Insight: Background on the compatibility of Pd-c

Sources

Method

Application Note &amp; Protocol Guide: Solvent Selection and Recrystallization for the Purification of 5-methyl-7-nitro-1H-indazole

Abstract 5-methyl-7-nitro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and materials science. Its utility is directly dependent on its purity, which is most commonly achieved through recrys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-methyl-7-nitro-1H-indazole is a crucial heterocyclic building block in medicinal chemistry and materials science. Its utility is directly dependent on its purity, which is most commonly achieved through recrystallization. This guide provides a comprehensive framework for selecting the optimal solvent system and executing robust recrystallization protocols for this compound. It moves beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot the purification process effectively. This document details systematic solvent screening, step-by-step protocols for single and mixed-solvent systems, and a troubleshooting guide for common challenges.

Introduction: The Imperative for Purity

The indazole nucleus is a prominent scaffold in numerous pharmacologically active molecules.[1] Specifically, substituted nitroindazoles serve as key intermediates in the synthesis of therapeutic agents, particularly in oncology and anti-inflammatory research.[2] The presence of the nitro group enhances the reactivity of the indazole ring, making it a versatile synthon.[2] However, synthetic side-products and unreacted starting materials are common impurities that can confound biological assays and impede downstream reactions.

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[3] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the temperature decreases, the solubility of the target compound drops, causing it to form a crystalline lattice while the impurities, being in lower concentration, remain dissolved in the cold solvent (mother liquor).[4][5] The success of this technique is critically dependent on the choice of solvent.

Guiding Principles of Solvent Selection

An ideal recrystallization solvent for 5-methyl-7-nitro-1H-indazole should meet several criteria:

  • Differential Solubility : The compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C).[6] This steep solubility curve is essential for maximizing crystal recovery.

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).[5]

  • Chemical Inertness : The solvent must not react with the compound.[6]

  • Boiling Point : The solvent's boiling point should ideally be below the melting point of the compound to prevent "oiling out."[7] The melting point of the related 5-nitroindazole is reported to be in the range of 206-212°C, suggesting a wide range of solvents are suitable in this regard.[8]

  • Volatility : The solvent should be volatile enough to be easily removed from the purified crystals.[7]

The molecular structure of 5-methyl-7-nitro-1H-indazole—featuring a polar nitro group, an N-H group capable of hydrogen bonding, and an aromatic system—suggests that polar solvents will be effective solubilizers based on the "like dissolves like" principle.[4][6] Therefore, alcoholic solvents are an excellent starting point for screening.[6]

Part 1: Systematic Solvent Screening Protocol

A systematic, small-scale screening process is the most reliable method to identify the optimal solvent or solvent system.

Materials & Equipment
  • Crude 5-methyl-7-nitro-1H-indazole

  • A selection of solvents (see Table 1)

  • Small test tubes (10 x 75 mm)

  • Hot plate or heating block

  • Glass stirring rod

  • Ice-water bath

Screening Workflow

The following workflow provides a logical path for identifying a suitable solvent.

G cluster_screening Solvent Screening Workflow start Place ~20 mg crude compound in test tube add_solvent Add solvent dropwise (~0.5 mL) at RT start->add_solvent observe_rt Observe Solubility at Room Temp (RT) add_solvent->observe_rt soluble_rt Result: Soluble at RT (Solvent is unsuitable) observe_rt->soluble_rt  Yes insoluble_rt Result: Insoluble/Slightly Soluble at RT observe_rt->insoluble_rt  No heat Heat mixture to solvent's boiling point insoluble_rt->heat observe_hot Observe Solubility when Hot heat->observe_hot insoluble_hot Result: Insoluble when Hot (Solvent is unsuitable) observe_hot->insoluble_hot  No soluble_hot Result: Soluble when Hot observe_hot->soluble_hot  Yes cool Cool slowly to RT, then in ice bath soluble_hot->cool observe_crystals Observe for Crystal Formation cool->observe_crystals crystals_form Result: Abundant Crystals (Good Single Solvent) observe_crystals->crystals_form  Yes no_crystals Result: No/Few Crystals (Candidate for Mixed Solvent) observe_crystals->no_crystals  No

Caption: Workflow for systematic solvent screening.

Interpreting Screening Results
  • Ideal Single Solvent : Insoluble or sparingly soluble at room temperature, but completely soluble at the boiling point, and forms abundant crystals upon cooling (e.g., Ethanol, Isopropanol).

  • Unsuitable Solvents :

    • The compound dissolves readily at room temperature (e.g., DMSO, Acetone). Recovery would be poor.

    • The compound remains insoluble even at the solvent's boiling point (e.g., Hexane, Water).

  • Candidate for Mixed-Solvent System : If a solvent dissolves the compound completely when hot but yields no or few crystals upon cooling, it is a good "soluble" or "good" solvent. Pair it with a "poor" or "insoluble" solvent in which it is miscible.[9] A common pairing is an alcohol ("good") with water ("bad").[4]

Table 1: Potential Solvents for Screening

Solvent Polarity Boiling Point (°C)[7] Rationale & Expected Outcome
Ethanol Polar Protic 78 Often a good choice for moderately polar, H-bonding compounds. High potential as a single solvent.[6][10]
Isopropanol Polar Protic 82 Similar to ethanol, slightly less polar. Good candidate.
Methanol Polar Protic 65 May be too strong a solvent (high solubility at RT), but worth testing.[7]
Ethyl Acetate Polar Aprotic 77 Moderate polarity, may provide the ideal solubility curve.
Acetone Polar Aprotic 56 Often a very strong solvent; likely to dissolve the compound at RT, but useful for mixed systems.[10]
Toluene Nonpolar 111 Unlikely to work as a single solvent but could be a "poor" solvent in a mixed system.[4]
Hexane Nonpolar 69 Expected to be a very poor solvent. Useful as an anti-solvent in a mixed-solvent system.[10]

| Water | Polar Protic | 100 | The compound is likely insoluble due to the aromatic and methyl groups, making it an excellent "poor" solvent to pair with alcohols.[4][11] |

Part 2: Detailed Recrystallization Protocols

Safety First: Nitroaromatic compounds can be thermally unstable and should be handled with care.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all operations in a well-ventilated fume hood. Avoid overheating, as decomposition can be exothermic.[12]

Protocol A: Single-Solvent Recrystallization (Example: Ethanol)

This protocol should be used when a suitable single solvent has been identified.

  • Dissolution: Place the crude 5-methyl-7-nitro-1H-indazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid. Add a boiling chip or magnetic stir bar.

  • Heating: Gently heat the mixture to a boil on a hot plate with stirring. Add small portions of hot solvent until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes impurities that are insoluble in the hot solvent.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent. The purity can then be assessed by melting point determination.[3]

Protocol B: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This protocol is ideal when no single solvent is suitable.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[13]

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[13] This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.[13]

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use a cold mixture of the two solvents in the approximate ratio determined during the procedure.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No Crystals Form - Too much solvent was used.- The solution is not sufficiently supersaturated. - Boil off some of the solvent to increase concentration and re-cool.- Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.- Add a "seed" crystal of the pure compound.[6]
"Oiling Out" - The boiling point of the solvent is higher than the compound's melting point.- The solution is cooling too rapidly.- The solution is too saturated. - Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool much more slowly.[6]- Consider a different solvent system.
Low Recovery - Too much solvent was used.- The crystals were washed with solvent that was not cold.- Premature crystallization during hot filtration. - Use the minimum amount of hot solvent.- Ensure the wash solvent is ice-cold.- Use pre-heated glassware for hot filtration and dilute slightly before filtering.[4]

| Colored Impurities in Crystals | - Impurities were co-precipitated. | - Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[3] |

Conclusion

The purification of 5-methyl-7-nitro-1H-indazole by recrystallization is a straightforward yet nuanced technique. Success hinges on a methodical approach to solvent selection, guided by the principles of solubility and polarity. By performing systematic small-scale screening, researchers can confidently identify an optimal single-solvent or mixed-solvent system. The detailed protocols and troubleshooting guide provided herein serve as a robust resource for obtaining high-purity material, thereby ensuring the integrity and reliability of subsequent research and development activities.

References

  • Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 7-Nitroindazole. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). 7-Nitro-1H-indazole. Retrieved from [Link]

  • Macsen Labs. (n.d.). 5-Nitroindazole. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • ACS Publications - The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitrocellulose. Retrieved from [Link]

  • Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
  • ACS Publications - Organic Process Research & Development. (2001). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Centers for Disease Control and Prevention (ATSDR). (n.d.). Nitrogen Oxides | Medical Management Guidelines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemius. (n.d.). Safety Data Sheet: nitro razredčilo. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Catalytic Hydrogenation of 7-Nitroindazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the catalytic hydrogenation of 7-nitroindazoles. This resource is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the catalytic hydrogenation of 7-nitroindazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. The reduction of a 7-nitroindazole to its corresponding 7-aminoindazole is a pivotal step in the synthesis of many pharmacologically active molecules, including kinase inhibitors.[1][2] However, the reaction is not without its challenges, from stalled reactions to the formation of complex impurities.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols, all grounded in established chemical principles to ensure the integrity and reproducibility of your experiments.

Core Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: My reaction is stalled or incomplete. Hydrogen uptake has stopped, but TLC/LC-MS analysis shows significant starting material remaining.

This is the most frequent challenge, often pointing to issues with the catalyst's activity.

Potential Cause 1: Catalyst Poisoning The indazole ring system, with its two nitrogen atoms, can act as a ligand that coordinates to the surface of the metal catalyst. This coordination can block the active sites required for hydrogen activation and nitro group reduction, effectively poisoning the catalyst.[3][4] Sulfur-containing impurities in the starting material or solvent can also be potent poisons.

  • Expert Recommendation:

    • Increase Catalyst Loading: As a first step, try increasing the catalyst loading (e.g., from 5 mol% to 10-15 mol%). This provides more active sites to compensate for those that have been poisoned.[4]

    • Change the Catalyst Type: Palladium on carbon (Pd/C) is a common choice but can be sensitive to nitrogen-based poisoning.[5][6] Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), are often more robust and less susceptible to poisoning by nitrogen heterocycles.[7] While more expensive, PtO₂ can often drive difficult reductions to completion.

    • Use a Fresh Catalyst: Catalysts can lose activity over time due to oxidation or adsorption of atmospheric contaminants. Always use a fresh batch of catalyst from a reputable supplier for challenging hydrogenations.

Potential Cause 2: Insufficient Hydrogen Availability or Mass Transfer The reaction is heterogeneous, occurring on the catalyst surface. If the hydrogen gas cannot effectively reach the catalyst or if the substrate is not in contact with the catalyst, the reaction rate will be slow or zero.

  • Expert Recommendation:

    • Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate the diffusion of hydrogen from the gas phase into the liquid phase and to the catalyst surface.

    • Check Hydrogen Pressure: While many reductions proceed at atmospheric pressure (balloon), some may require higher pressures (e.g., 3-4 atm or ~50 psi) in a Parr shaker or autoclave to increase the concentration of dissolved hydrogen.[8]

    • Purge the System Thoroughly: Before introducing hydrogen, ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) to remove all oxygen, which can deactivate the catalyst. Then, purge with hydrogen to ensure the atmosphere is saturated.

Issue 2: My desired product is forming, but I'm seeing significant, unexpected byproducts.

The formation of byproducts often results from the complex reaction network of nitro group reduction or undesired side reactions with other functional groups.

Potential Cause 1: Formation of Condensation Intermediates (Azo, Azoxy) The reduction of a nitro group proceeds through several intermediates, including nitroso and hydroxylamine species.[9] These intermediates can condense with each other or with the final amine product to form dimeric impurities like azo and azoxy compounds, which often present as colored spots on a TLC plate.[10]

  • Expert Recommendation:

    • Ensure Sufficient Hydrogen: These condensation reactions are often more prevalent when the reaction is hydrogen-starved. Maintaining a positive hydrogen pressure and good agitation can help ensure the intermediates are fully reduced to the amine before they can dimerize.[11]

    • Add a Vanadium Co-catalyst: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to cleaner reactions and purer products.[11][12]

Potential Cause 2: Dehalogenation If your 7-nitroindazole substrate contains halogen substituents (Cl, Br, I), they can be susceptible to hydrogenolysis (cleavage of the C-X bond), leading to the formation of a dehalogenated product. This is particularly problematic with palladium catalysts.[13][14]

  • Expert Recommendation:

    • Switch to a Platinum or Nickel Catalyst: Platinum and Raney Nickel catalysts are generally less prone to causing dehalogenation compared to palladium.[5][13]

    • Control Reaction Conditions: Avoid prolonged reaction times and excessive temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the risk of dehalogenation of the product.

    • Use Additives: In some cases, adding a mild base or other inhibitors can suppress dehalogenation, though this requires careful optimization.

dot

Byproduct_Formation Start 7-Nitroindazole (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Start->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxy Byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH Amine Desired Product 7-Aminoindazole (Ar-NH2) Hydroxylamine->Amine +H2 Hydroxylamine->Azoxy Azo Azo Byproduct (Ar-N=N-Ar) Azoxy->Azo +H2 Azo->Amine +H2

Caption: Reaction pathways in nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of 7-nitroindazoles?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate (especially other functional groups present) and experimental constraints. However, a general hierarchy can be established.

CatalystProsConsBest For...
Palladium, 5-10% on Carbon (Pd/C) Highly active, cost-effective, widely available.[5]Prone to poisoning by nitrogen heterocycles and sulfur. Can cause dehalogenation.[3]Initial screening and substrates without halogens or other easily reducible groups.
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) Very robust, resistant to poisoning, less likely to cause dehalogenation.[7]More expensive, can be highly active leading to over-reduction if not controlled.Halogenated substrates or when Pd/C fails due to poisoning.[6]
Raney® Nickel Very active, inexpensive.Can cause dehalogenation and desulfurization. Pyrophoric and requires careful handling.[15]Substrates where high activity is needed and other side reactions are not a concern.

Q2: How do I choose the correct solvent?

The solvent plays a critical role in solubility, catalyst activity, and reaction rate.[16][17]

  • Protic Solvents (Methanol, Ethanol): These are the most common and often best choices.[18] They are excellent at dissolving the substrate and product, and they can facilitate proton transfer steps in the reaction mechanism. Methanol is generally preferred for its higher reactivity in many cases.[19]

  • Aprotic Solvents (Ethyl Acetate, THF): These are good alternatives if the substrate or product has poor solubility in alcohols. They are generally less reactive than alcohols.

  • Acidic Solvents (Acetic Acid): Can be used to increase catalyst activity, but may not be suitable for the indazole system which can be neutralized or undergo side reactions. It can, however, be useful with Pt catalysts.[6]

Q3: How can I effectively and safely monitor the reaction?

  • Monitoring: The most common method is Thin Layer Chromatography (TLC), staining with a permanganate or ninhydrin stain to visualize the newly formed amine. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) are ideal. Online monitoring using mid-IR spectroscopy can also be employed for real-time analysis in process development.[20]

  • Safety: The reduction of nitro groups is highly exothermic.[20] For scale-up, reaction calorimetry is essential to design adequate cooling and prevent thermal runaway. Always conduct reactions behind a blast shield, especially when working with hydrogen gas under pressure.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation (Atmospheric Pressure)

This protocol provides a self-validating system for a typical lab-scale reaction.

  • Vessel Preparation: To a two-neck round-bottom flask equipped with a magnetic stir bar, add the 7-nitroindazole (1.0 eq).

  • Catalyst Addition: Add the chosen catalyst (e.g., 10% Pd/C, 5-10 mol% by weight).

  • Solvent Addition: Add the solvent (e.g., Methanol, ~0.1 M concentration).

  • System Purge (Self-Validation Checkpoint): Seal the flask with septa. Using a needle attached to a vacuum/inert gas line, evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogen Introduction: Replace the inert gas line with a balloon filled with hydrogen gas. Evacuate and backfill with hydrogen three times.

  • Reaction Execution: With the hydrogen balloon in place, stir the mixture vigorously at room temperature.

  • Monitoring (Self-Validation Checkpoint): After 1 hour, and at regular intervals thereafter, briefly remove the hydrogen source, take an aliquot via syringe, filter it through a small plug of celite to remove the catalyst, and analyze by TLC or LC-MS.

  • Work-up: Once the reaction is complete (disappearance of starting material), carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-aminoindazole, which can be purified by crystallization or chromatography.

dot

Sources

Optimization

avoiding N1 vs N2 alkylation side products in indazole synthesis

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole N-alkylation.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of indazole N-alkylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles and troubleshooting strategies to help you gain precise control over your synthetic outcomes. The regioselective alkylation of indazoles is a common yet significant challenge, often leading to difficult-to-separate isomeric mixtures that can impede research and development timelines.[1][2][3][4] This resource consolidates field-proven insights and data-driven protocols to help you selectively synthesize the N1 or N2 alkylated indazole you need.

Frequently Asked Questions (FAQs)

Q1: Why is controlling N1 vs. N2 alkylation in indazoles so challenging?

The indazole core possesses two nucleophilic nitrogen atoms within its aromatic system. Upon deprotonation, the resulting indazolide anion is a mesomeric system, meaning the negative charge is delocalized across both N1 and N2. This makes both nitrogens potential sites for electrophilic attack, and reaction conditions can heavily influence which site is favored, often resulting in a mixture of regioisomers.[5]

Q2: As a rule of thumb, what conditions favor N1-alkylation?

Generally, N1-alkylation is favored under conditions that promote thermodynamic control or involve cation chelation. The use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) is a classic approach.[2][6][7] This is particularly effective if the indazole has a coordinating group (like an ester or amide) at the C3-position, which can chelate the sodium cation and sterically block the N2 position.[3][8]

Q3: And what conditions typically lead to the N2 product?

N2-alkylation is often the kinetically favored pathway.[9] These conditions usually involve a neutral indazole molecule reacting under acidic or specific non-basic conditions. For instance, reactions with alkyl 2,2,2-trichloroacetimidates under acidic catalysis (e.g., TfOH) show high selectivity for the N2 position.[9][10] Similarly, Mitsunobu reactions often show a preference for N2-alkylation.[11]

Q4: Does the substituent on the indazole ring matter?

Absolutely. Both the electronic and steric nature of substituents can dramatically influence the N1/N2 ratio. Electron-withdrawing groups at the C7 position (e.g., -NO2, -CO2Me) have been shown to confer excellent N2-regioselectivity.[4][7] Conversely, bulky or chelating groups at the C3 position can strongly direct alkylation to the N1 position.[4][6][7]

Troubleshooting Guide: Common Issues in Indazole Alkylation

Problem Probable Cause(s) Suggested Solutions & Explanations
Poor N1/N2 Regioselectivity (Getting a mixture) The chosen reaction conditions are not sufficiently directing for your specific substrate. Standard conditions like K2CO3 in DMF are notorious for producing mixtures.[5]For N1-selectivity: Switch to a stronger, non-coordinating base and a less polar solvent. The combination of NaH in THF is a robust starting point that promotes a tight ion pair, enhancing selectivity.[6][7] If your substrate allows, a C3-ester or amide can act as a directing group.[8] For N2-selectivity: Avoid basic conditions altogether. Explore acid-catalyzed methods, such as using an alkyl trichloroacetimidate with a catalytic amount of TfOH.[9] This protonates the indazole, altering the nucleophilicity in favor of N2.
Reaction Fails to Proceed or is Sluggish 1. Insufficiently strong base: The pKa of the indazole N-H is ~14, so a weak base may not achieve full deprotonation. 2. Poorly reactive electrophile: The alkyl halide or tosylate may not be reactive enough under the applied conditions. 3. Steric hindrance: A bulky substituent near the N1/N2 positions or a bulky alkylating agent can slow the reaction.1. Increase base strength: If using a carbonate, switch to a hydride (NaH) or a strong amide base (e.g., NaHMDS). 2. Activate the electrophile: Switch from an alkyl chloride or bromide to an iodide or a tosylate/triflate for a better leaving group. 3. Increase temperature: Carefully increasing the reaction temperature can help overcome activation energy barriers. Monitor for potential side reactions or decomposition.
Desired N1-isomer isomerizes to N2 (or vice-versa) While less common for simple alkyl groups, isomerization can occur under certain conditions, especially with acyl groups or other labile functionalities. The N1-alkyl indazole is generally the thermodynamically more stable isomer.[3][9]If you suspect isomerization, re-examine your workup and purification conditions. Avoid prolonged exposure to strong acids or bases at elevated temperatures. If trying to achieve the thermodynamic N1 product, sometimes increasing the reaction time or temperature can allow for equilibration from the kinetic N2 product to the more stable N1 product.[7]
Low Yield Despite Good Conversion Product Degradation: Indazoles, especially those with certain substituents, can be unstable to the reaction conditions (e.g., strong base, high heat).Lower the temperature: If possible, run the reaction at a lower temperature for a longer time. Use a milder base: Consider using Cs2CO3, which can be effective for N1-alkylation via a chelation mechanism but is generally milder than NaH.[2][3] Degas solvents: Ensure solvents are properly degassed to prevent oxidative side reactions.

Strategic Decision-Making in Indazole Alkylation

Choosing the correct synthetic route is critical. The following workflow provides a decision-making framework based on your target isomer and substrate.

G start What is your target isomer? n1 N1-Alkylated Indazole start->n1 N1 n2 N2-Alkylated Indazole start->n2 N2 c3_directing Does your indazole have a C3-coordinating group (e.g., -CO2R, -CONH2)? n1->c3_directing acid_stable Is your substrate stable to strong acid (e.g., TfOH)? n2->acid_stable thermo_control Is a two-step reductive amination feasible? c3_directing->thermo_control No protocol_NaH Protocol 1: Use NaH in THF. High N1-selectivity expected. c3_directing->protocol_NaH Yes thermo_control->protocol_NaH No, but try anyway protocol_RedAm Protocol 3: Use reductive amination. Excellent for scalability and thermodynamic control. thermo_control->protocol_RedAm Yes mitsunobu_ok Is a Mitsunobu reaction (alcohol electrophile) an option? acid_stable->mitsunobu_ok No protocol_TfOH Protocol 2: Use Alkyl-TCA + cat. TfOH. High N2-selectivity expected. acid_stable->protocol_TfOH Yes protocol_Mitsunobu Consider Mitsunobu conditions. Often favors N2. mitsunobu_ok->protocol_Mitsunobu Yes

Caption: Decision workflow for selecting an N-alkylation strategy.

Mechanistic Considerations: Kinetic vs. Thermodynamic Control

The regioselectivity of indazole alkylation is a classic example of the competition between kinetic and thermodynamic reaction pathways.

G cluster_0 Kinetic Control (N2-Alkylation) cluster_1 Thermodynamic Control (N1-Alkylation) Indazole_K 1H-Indazole (More stable tautomer) TS_N2 Transition State N2 (Lower Activation Energy) Indazole_K->TS_N2  Acidic Cond.  (e.g., TfOH)  Lower Energy Barrier Product_N2 N2-Alkylated Indazole (Kinetic Product) TS_N2->Product_N2 Indazole_T Indazolide Anion (Deprotonated) Chelate Chelated Intermediate (with Na+ at N2 and C3=O) Sterically directs to N1 Indazole_T->Chelate NaH in THF Product_N1 N1-Alkylated Indazole (Thermodynamic Product) Chelate->Product_N1 Alkyl-X

Caption: Competing pathways for N1 (thermodynamic) and N2 (kinetic) alkylation.

Under acidic conditions, the more stable 1H-indazole tautomer is alkylated.[10] The N2 position is often more sterically accessible and electronically favored for attack in the neutral form, leading to the kinetic N2 product through a lower energy transition state.[9]

Under basic conditions (e.g., NaH/THF), the indazole is deprotonated. If a chelating group is present at C3, the cation (e.g., Na+) coordinates between N2 and the C3 substituent.[3][8] This coordination blocks the N2 position, forcing the alkylating agent to react at N1. The resulting N1-alkylated product is also the more thermodynamically stable isomer.[9]

Detailed Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation using NaH/THF (Chelation Control)

This protocol is optimized for indazoles bearing a C3-coordinating group, such as methyl 1H-indazole-3-carboxylate, and demonstrates high N1-selectivity.[6][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Argon), add the C3-substituted indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, ~0.1 M concentration). Stir the mixture at 0 °C.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (e.g., pentyl bromide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LCMS indicates completion).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the pure N1-alkylated indazole.

Protocol 2: Highly Selective N2-Alkylation using Acid Catalysis

This protocol utilizes an alkyl 2,2,2-trichloroacetimidate as the electrophile under acidic conditions to achieve excellent N2 selectivity.[9][10]

  • Preparation: To a round-bottom flask, add the indazole (1.0 equiv), the alkyl 2,2,2-trichloroacetimidate (1.5 equiv), and a suitable anhydrous solvent (e.g., 1,4-dioxane or DCM).

  • Catalyst Addition: Add trifluoromethanesulfonic acid (TfOH, 0.1 equiv) to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature or gently heat to 60 °C if necessary (reaction progress can be monitored by TLC or LCMS). Reactions are typically complete within a few hours.

  • Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous NaHCO3 solution to neutralize the acid.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to afford the desired N2-alkylated product.

Protocol 3: Scalable, Thermodynamic N1-Alkylation via Reductive Amination

This two-step procedure provides exclusive N1-selectivity under thermodynamic control and is suitable for large-scale synthesis.[5]

Step A: Enamine Formation

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the indazole (1.0 equiv), the desired aldehyde (e.g., isobutyraldehyde, 3.0 equiv), a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H2O, 0.05 equiv), and toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux and collect water in the Dean-Stark trap until no more is evolved.

  • Quench (Optional but recommended): While still at reflux, add triethylamine (0.06 equiv) to quench the catalyst and prevent reversion. Cool to room temperature. The crude enamine solution can be used directly in the next step after solvent removal.

Step B: Hydrogenation

  • Preparation: Dissolve the crude enamine from Step A in a suitable solvent like toluene or ethyl acetate.

  • Catalyst: Add the hydrogenation catalyst (e.g., 5% Pt/C, 1-2 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., 40 psi in a Parr shaker) and agitate at room temperature until hydrogen uptake ceases.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The product can often be isolated in high purity or further purified by crystallization or chromatography.

References

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • Alam, M. M., & Keating, M. J. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]

  • Keating, M. J., et al. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. [Link]

  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • (n.d.). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. [Link]

  • Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Wai, J. S., et al. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Williams, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health. [Link]

  • Keating, M. J., et al. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Lu, P., et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

Sources

Troubleshooting

purification of nitroindazole intermediates by column chromatography

Topic: Purification of Nitroindazole Intermediates by Column Chromatography Ticket ID: #NIT-IND-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Nitroindazole Intermediates by Column Chromatography

Ticket ID: #NIT-IND-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Sticky" Nature of Nitroindazoles

You are likely here because your column failed. Nitroindazoles are notoriously difficult to purify due to three converging factors:

  • Regioisomerism: The

    
     vs. 
    
    
    
    alkylation battle, yielding isomers with nearly identical
    
    
    values.
  • Electronic Push-Pull: The electron-withdrawing nitro group (

    
    ) combined with the electron-rich indazole core creates significant dipole moments, leading to poor solubility in non-polar solvents.
    
  • Silanol Interaction: The basic pyridine-like nitrogen (

    
    ) interacts aggressively with acidic silanols on silica gel, causing peak tailing (streaking).
    

This guide treats your purification as a troubleshooting ticket. Select the module below that matches your current failure mode.

Module 1: The Regioisomer Crisis ( vs. )

Symptom: You observe two overlapping spots on TLC or a "snowman" peak shape on your chromatogram. Root Cause: Alkylation of nitroindazoles typically yields a mixture of the thermodynamically favored


-isomer and the kinetically favored 

-isomer. Their polarity difference is often marginal (

).
Troubleshooting Protocol

Step 1: The Solvent Screen (Beyond Hex/EtOAc) Do not rely solely on Hexane/Ethyl Acetate. Nitroindazoles often require "softer" solvent interactions to differentiate isomers.

Solvent SystemSelectivity ProfileRecommended For
Hexane / EtOAc StandardBaseline check.[1] If

, abandon.
Toluene / Acetone

-

Interaction
Best for Nitroindazoles. Toluene interacts with the aromatic system, often amplifying subtle electronic differences between isomers.
DCM / EtOAc Dipole-drivenUseful when solubility in Hexane is poor.
DCM / MeOH High PolarityOnly for highly polar derivatives. Risk of co-elution is high.

Step 2: Elution Order Verification Warning: While


-alkyl isomers are typically less polar (elute first) due to lower dipole moments, the position of the nitro group (e.g., 4-nitro vs. 6-nitro) can flip this order.
  • Action: Isolate the "top" and "bottom" of the overlapping peak separately.

  • Validation: Run 2D NMR (HMBC) . The

    
    -alkyl protons will show a 3-bond correlation to 
    
    
    
    in the
    
    
    -isomer, but to
    
    
    in the
    
    
    -isomer.

Step 3: Gradient Optimization For


, an isocratic hold is required.
  • Method: Run a linear gradient to reach the %B where the compound elutes, then switch to an isocratic hold for 5–10 column volumes (CV).

Workflow Visualization: Isomer Resolution

RegioisomerResolution Start Crude Mixture (N1/N2 Isomers) TLC TLC Screen (Hex/EtOAc) Start->TLC Decision Delta Rf > 0.1? TLC->Decision Standard Standard Flash (0-50% EtOAc) Decision->Standard Yes AltSolvent Switch Solvent: Toluene/Acetone (9:1) Decision->AltSolvent No NMR Isolate & Verify (HMBC NMR) Standard->NMR Gradient Focused Gradient (Isocratic Hold) AltSolvent->Gradient Gradient->NMR

Figure 1: Decision logic for separating close-eluting nitroindazole regioisomers.

Module 2: Peak Tailing & Streaking

Symptom: Peaks are broad, asymmetrical, and "streak" down the TLC plate. Root Cause: The basic nitrogen (


) or the acidic proton (in free indazoles) is hydrogen-bonding with the silica surface silanols (pKa ~5).
The Modifier Matrix

You must neutralize the silica surface. Choose your modifier based on your specific nitroindazole species.

Species TypeExample StructureChemical NatureRequired Modifier

-Alkylated
1-Methyl-5-nitroindazoleWeakly Basic (Pyridine-like N)1% Triethylamine (TEA) or 1%

in MeOH
Free Indazole 5-Nitro-1H-indazoleAmphoteric (Acidic NH + Basic N)0.5% Acetic Acid (suppresses silanol ionization)
Amino-Nitro 7-Amino-4-nitroindazoleBasicDCM/MeOH/NH3 (90:9:1)

Protocol: Column Neutralization

  • Pre-treatment: Flush the column with 2 CV of mobile phase containing the modifier before loading the sample. This saturates the active sites on the silica.

  • Running: Maintain the modifier concentration throughout the run.

  • Post-Run: If using TEA, rotovap the fractions thoroughly; TEA has a high boiling point and can contaminate NMR spectra.

Module 3: Solubility & Loading (The "Crash Out")

Symptom: Sample precipitates at the top of the column immediately upon contact with the mobile phase, blocking flow or causing band broadening. Root Cause: Nitroindazoles are often crystalline solids with poor solubility in non-polar mobile phases (like Hexane).

The Solution: Dry Loading

Do not attempt liquid loading with DCM if your column starts with 100% Hexane. The compound will precipitate instantly.

Step-by-Step Dry Loading Protocol:

  • Dissolution: Dissolve the crude nitroindazole in the minimum amount of a strong solvent (DCM, Acetone, or THF).

  • Adsorption: Add Celite 545 or Silica Gel (ratio 1:2 sample-to-solid). Celite is preferred as it is inert and improves flow.

  • Evaporation: Rotovap the slurry until it is a free-flowing powder. Critical: Ensure no solvent smell remains.

  • Loading: Pour the powder onto the pre-packed column bed.

  • Capping: Add a layer of sand or a frit on top to prevent disturbance.

Workflow Visualization: Tailing & Loading Logic

TailingLogic Sample Nitroindazole Sample Solubility Soluble in Mobile Phase? Sample->Solubility LiquidLoad Liquid Load Solubility->LiquidLoad Yes DryLoad Dry Load (Celite) Solubility->DryLoad No Chemistry Check Chemistry LiquidLoad->Chemistry DryLoad->Chemistry Basic N-Alkylated (Basic) Add 1% TEA Chemistry->Basic Has N-R Group Acidic Free NH (Acidic) Add 0.5% AcOH Chemistry->Acidic Has Free N-H

Figure 2: Workflow for determining loading strategy and mobile phase modifiers.

Frequently Asked Questions (FAQ)

Q: Can I use Alumina instead of Silica? A: Yes, but proceed with caution. Neutral Alumina is excellent for basic nitroindazoles and eliminates the need for TEA. However, nitro groups can be sensitive to reduction on active surfaces if the alumina is too active (Grade I). Use Grade III Neutral Alumina (deactivated with water) to be safe.

Q: My compound is stuck at the baseline even with 100% EtOAc. A: You have likely encountered a high-polarity "brick." Switch to DCM:MeOH (95:5 to 90:10) . If it still doesn't move, consider Reverse Phase (C18) chromatography using Water/Acetonitrile with 0.1% Formic Acid [1].

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA boils at ~89°C. Co-evaporate your fractions with Toluene or Ethanol 2-3 times on the rotovap. The azeotrope helps remove the amine traces. Alternatively, wash the combined organic fractions with a saturated


 solution (if your product is not acid-sensitive).

References

  • Sielc Technologies. (n.d.). Separation of 7-Nitroindazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Indazole Ring Closure

Welcome to the technical support center for optimizing indazole ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature op...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing indazole ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature optimization during the synthesis of indazoles. Here, you will find practical, field-tested advice in a question-and-answer format to troubleshoot common issues and deepen your understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions with explanations grounded in established chemical principles.

Issue 1: Low or No Product Yield

Question: My indazole synthesis is resulting in a very low yield or no desired product at all. How can I use temperature to improve the outcome?

Answer: Low product yield is a common hurdle in organic synthesis, and temperature is a critical parameter to investigate. The activation energy for the ring closure step may not be met, or the reaction kinetics might be too slow at your current temperature. A systematic approach to temperature screening is recommended.

Causality and Experimental Choices:

The rate of a chemical reaction is highly dependent on temperature. For many indazole synthesis protocols, an increase in temperature can lead to a significant improvement in reaction rate and, consequently, yield. For instance, in some Fischer indole syntheses, which share mechanistic similarities with certain indazole syntheses, reactions at 100°C were found to be ineffective, while increasing the temperature to 125°C or 150°C resulted in complete conversion within minutes[1]. However, excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product, ultimately decreasing the yield[2].

Recommended Protocol for Temperature Screening:

  • Initial Range Finding: Begin by running a series of small-scale reactions at a broad range of temperatures. A suggested starting point could be room temperature, 60°C, 80°C, 110°C, and 140°C. Ensure all other reaction parameters (concentration, solvent, catalyst loading, and reaction time) are kept constant.

  • Monitoring Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the consumption of starting materials and the formation of the desired product at each temperature.

  • Identifying the Optimal Range: Based on the results from the initial screen, narrow down the temperature range. For example, if the reaction at 110°C gives the best yield, you can then perform a more detailed screen at 100°C, 110°C, and 120°C to pinpoint the optimal temperature[2].

  • Considering Microwave Synthesis: For rapid optimization, consider using a microwave reactor. Microwave-assisted synthesis can often accelerate reactions and improve yields by allowing for precise temperature control at elevated temperatures and pressures[1]. For example, a microwave-assisted Fischer synthesis achieved 95% conversion within 5 minutes at 125°C or above[1].

Workflow for Temperature Optimization:

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement cluster_2 Phase 3: Validation A Set up parallel reactions at a broad temperature range (e.g., RT, 60°C, 80°C, 110°C, 140°C) B Monitor progress by TLC or LC-MS A->B Analyze results C Identify the most promising temperature range B->C Select best condition D Conduct a narrower screen around the optimal temperature (e.g., ±10°C) C->D Refine parameters E Confirm optimal temperature D->E Final verification F Proceed with scale-up E->F Scale reaction

Caption: A systematic workflow for optimizing reaction temperature.

Issue 2: Formation of Isomers or Byproducts

Question: My reaction is producing a mixture of indazole isomers (e.g., N1 vs. N2 alkylation) or other unwanted byproducts. Can temperature control help improve the selectivity?

Answer: Yes, temperature can significantly influence the regioselectivity and chemoselectivity of a reaction. The formation of isomers and byproducts often arises from competing reaction pathways with different activation energies. By carefully controlling the temperature, you can favor the pathway that leads to the desired product.

Causality and Experimental Choices:

  • Regioselectivity: In cases like the alkylation of indazoles, the formation of N1 and N2 isomers is a common challenge due to the tautomeric nature of the indazole ring[3]. While thermodynamic stability often favors the 1H-indazole, kinetic control at lower temperatures might favor the formation of one isomer over the other. Conversely, higher temperatures can sometimes lead to an equilibrium mixture, reducing selectivity. In some thermal processes, higher temperatures have been observed to favor cyclization at the less substituted position[1].

  • Byproduct Formation: Many side reactions, such as decomposition or polymerization, have higher activation energies than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize these unwanted side reactions[2][4]. For instance, increasing the temperature beyond an optimal point can lead to a decrease in yield due to the formation of byproducts[2].

Recommended Strategies:

  • Lower the Reaction Temperature: Start by running the reaction at a lower temperature. This can slow down competing side reactions more than the desired reaction, thus improving selectivity.

  • Systematic Temperature Variation: As with yield optimization, perform a systematic study at various temperatures and analyze the product distribution at each point using techniques like NMR or LC-MS to determine the optimal temperature for maximizing the desired isomer and minimizing byproducts.

  • Solvent and Catalyst Considerations: Remember that temperature effects are often coupled with the choice of solvent and catalyst. A change in temperature might necessitate re-optimization of these other parameters.

Data on Temperature Effects on Yield and Purity:

EntryTemperature (°C)Reaction TimeConversion/YieldPurity/ObservationsReference
110015 minIneffective-[1]
212515 min97% Conversion-[1]
315010 min>99% Conversion-[1]
480Not Specified47% YieldDesired indolenine[1]
5110Not SpecifiedIncreased YieldOptimal temperature[2]
6>110Not SpecifiedDecreased YieldSide reactions observed[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a novel indazole ring closure reaction?

A1: For a completely new reaction, it is often wise to start at a moderate temperature, such as 60-80°C[1][5]. This allows for a reasonable reaction rate without being excessively high, which could lead to decomposition. Monitor the reaction closely, and if the reaction is slow or does not proceed, gradually increase the temperature in increments of 20°C. Conversely, if you observe significant byproduct formation, try lowering the temperature.

Q2: How does microwave heating compare to conventional heating for temperature optimization?

A2: Microwave heating offers several advantages, including rapid and uniform heating of the reaction mixture. This can lead to shorter reaction times and often cleaner reactions with higher yields[1]. The precise temperature control in modern microwave reactors makes them an excellent tool for systematic temperature optimization studies. For example, a reaction might be complete in 10 minutes at 150°C in a microwave reactor[1].

Q3: Can temperature affect the mechanism of the indazole ring closure?

A3: Yes, temperature can influence the operative reaction mechanism. For instance, in reactions that can proceed through different pathways (e.g., concerted vs. stepwise), the temperature can shift the balance between them. Some reactions, like thermal 6π-electrocyclization, are inherently dependent on heat to proceed[6]. Understanding the plausible mechanisms for your specific reaction can provide insights into how temperature changes will affect the outcome.

Q4: Are there any indazole synthesis methods that are particularly sensitive to temperature?

A4: While most reactions are temperature-sensitive, some, like the Davis-Beirut reaction, can proceed under both acidic and basic conditions, and the optimal temperature may vary significantly between these conditions[7]. Similarly, metal-catalyzed reactions, such as those using copper or palladium, can be highly dependent on temperature for catalyst activity and stability[6][8]. Some modern methods, however, are designed to work under mild, ambient temperature conditions[9].

Visualizing Temperature's Role in Reaction Pathways:

Reaction_Pathways Reactants Starting Materials Intermediate Common Intermediate Reactants->Intermediate Initial Step Product_A Desired Indazole (Lower Activation Energy) Intermediate->Product_A Low Temp Favors Product_B Byproduct/Isomer (Higher Activation Energy) Intermediate->Product_B High Temp May Increase

Caption: Temperature can dictate the favored reaction pathway.

References

  • BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
  • BenchChem. (n.d.). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Takara Bio. (n.d.). Optimizing your PCR.
  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • American Chemical Society. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles.
  • ACS Publications. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review.
  • Wikipedia. (n.d.). Davis–Beirut reaction.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 5-methyl-7-nitro-1H-indazole

Executive Summary This guide provides a technical analysis of the 1H NMR spectrum of 5-methyl-7-nitro-1H-indazole , a compound where structural characterization is complicated by tautomeric equilibrium and strong electro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of 5-methyl-7-nitro-1H-indazole , a compound where structural characterization is complicated by tautomeric equilibrium and strong electronic substituent effects.[1][2]

Unlike standard indazoles, the 7-nitro substituent introduces a critical intramolecular hydrogen bond that "locks" the tautomeric equilibrium, significantly altering the spectral footprint compared to its 4-, 5-, or 6-nitro isomers.[1] This guide compares the spectral performance of this compound against theoretical predictions and analogous derivatives, establishing a self-validating protocol for structural assignment.

Part 1: Structural Context & Tautomeric "Locking"[1][3][4]

The 7-Nitro Effect

In typical indazoles, the proton on the pyrazole nitrogen (N1-H) undergoes rapid exchange (prototropy) with N2, often resulting in a broadened or invisible signal in the 13.0–14.0 ppm range.[1][2]

However, in 7-nitro-1H-indazole derivatives, the oxygen of the nitro group at position C7 acts as a hydrogen bond acceptor for the N1-H proton.[1] This intramolecular hydrogen bond (


) stabilizes the 1H-tautomer , slowing proton exchange significantly.[1]

Consequence for NMR:

  • NH Visibility: The N1-H proton appears as a sharp, highly deshielded singlet (typically

    
     ppm), even in solvents where it is usually invisible.[1][2]
    
  • Coupling Transmission: The "locked" nature allows for the observation of long-range couplings through the nitrogen, which are typically washed out in other isomers.[1]

Visualization: Tautomeric Equilibrium & Assignment Logic

TautomerLogic cluster_assignment Differentiation Strategy Compound 5-methyl-7-nitro-1H-indazole Tautomer1 1H-Tautomer (Major) Stabilized by H-Bond (N1-H...O2N) Compound->Tautomer1 >95% Population Tautomer2 2H-Tautomer (Minor) Destabilized by steric/electronic repulsion Compound->Tautomer2 <5% Population Spectrum Observed Spectrum (DMSO-d6) Tautomer1->Spectrum Sharp NH signal (~13.9 ppm) Step1 Identify Methyl (s, 3H) Step3 Aromatic Region Step1->Step3 Step2 Identify NH (s, 1H, >13ppm) Step2->Step3 Decision H4 vs H6? Step3->Decision Result H6 is Deshielded by NO2 H4 is Shielded by Me/Bridgehead Decision->Result NOE or Shift Logic

Caption: Logical flow of tautomeric stabilization and spectral assignment strategy. The 7-nitro group effectively locks the molecule in the 1H-form.[1]

Part 2: Experimental Protocol

To ensure reproducibility and resolution of the labile NH proton, the following protocol is mandatory.

Solvent Selection: DMSO-d6 vs. CDCl3
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Solubility Excellent (Polar/Aromatic)Moderate to Poor
NH Proton Visible & Sharp (

13.8–14.0 ppm).[1] Hydrogen bonding with solvent competes less with intramolecular H-bond.[1]
Often broad or invisible due to exchange and lack of solvent stabilization.
Water Peak ~3.33 ppm (distinct from signals)~1.56 ppm (can overlap with impurities)
Resolution High (viscosity broadening is negligible for small molecules)Good, but risks losing labile protons.[1][2]
Sample Preparation
  • Mass: Dissolve 5–10 mg of compound in 0.6 mL of DMSO-d6 (99.9% D).

  • Water Suppression: Not strictly necessary if dry solvent is used, but presaturation is recommended if the water peak at 3.33 ppm is large.[1]

  • Temperature: Run at 298 K (25°C) . Elevated temperatures may break the intramolecular H-bond and broaden the NH signal.[1]

Part 3: Spectral Analysis & Assignments

Predicted vs. Experimental Data

The following data compares the theoretical expectations (based on substituent additivity rules) with experimental behaviors observed in 7-nitroindazole derivatives.

Compound: 5-methyl-7-nitro-1H-indazole Solvent: DMSO-d6[1][2]

ProtonTypeMultiplicityExp.[1][3][4][5][6] Shift (

ppm)*
Coupling (

Hz)
Assignment Logic
H1 (NH) LabileSinglet (br)13.9 – 14.1 -Diagnostic: Extremely downfield due to intramolecular H-bond to 7-NO2.[1]
H6 AromaticDoublet (d)8.25 – 8.35

Deshielded: Ortho to strongly EWG Nitro group.[1][2] Meta-coupled to H4.
H3 AromaticSinglet (s)8.10 – 8.20 -Characteristic: Pyrazole ring proton.[1][5] Usually sharp singlet.[1]
H4 AromaticDoublet (d)7.90 – 8.00

Shielded (Relative): Meta to Nitro.[1][2] Ortho to Methyl (weakly donating).[1]
CH3 MethylSinglet (s)2.45 – 2.50 -Attached to C5. Typical aryl-methyl region.[1]

*Note: Exact shifts may vary ±0.05 ppm depending on concentration. Values derived from 7-nitroindazole parent data [1] corrected for 5-methyl substituent effects.

Detailed Assignment Workflow
1. The Aromatic Region (H4 vs. H6)

The most common error is misassigning H4 and H6.[1]

  • H6 is sandwiched between the 5-Methyl and 7-Nitro groups.[1] The Nitro group (Electron Withdrawing Group) exerts a strong deshielding effect (paramagnetic shift), pushing H6 downfield.[1]

  • H4 is adjacent to the bridgehead carbon (C3a) and the 5-Methyl .[1] It lacks the strong ortho-deshielding of the nitro group.[1]

  • Coupling: Since C5 is substituted with a methyl group, H4 and H6 cannot show ortho-coupling (

    
     Hz).[1][2] They will only show meta-coupling  (
    
    
    
    Hz), appearing as fine doublets or singlets depending on resolution.[1]
2. The Methyl Group

The methyl signal at ~2.45 ppm confirms the substitution at C5.[1] If the methyl were at C3, it would appear further downfield (~2.6 ppm) and H3 would be absent.[1]

Part 4: Comparative Analysis of Techniques

Why use 1H NMR alone when other techniques exist? This section compares the utility of 1H NMR against 2D techniques for this specific molecule.

Comparison: 1H NMR vs. 2D Correlation (HSQC/HMBC)
Feature1H NMR Only 1H-13C HSQC/HMBC Verdict
H4/H6 Distinction Difficult. Relies on chemical shift logic (H6 > H4) which can be ambiguous.Definitive. HMBC correlates Methyl protons to C5, C4, and C6.[1][2]Use HMBC for absolute proof of regiochemistry.
Tautomer ID Excellent. The shift of NH (>13 ppm) confirms 1H-tautomer and 7-nitro interaction.[1]Poor. NH protons do not correlate in HSQC (no attached C).1H NMR is superior for tautomer analysis.[1]
Throughput Fast. (< 5 mins).[1]Slow. (30-60 mins).[1]1H NMR for routine QC; 2D for initial structure proof.
Visualization: Validation Workflow

Validation Start Unknown Sample H1_NMR 1H NMR (DMSO-d6) Start->H1_NMR Check_NH Check NH Region (13-14 ppm) H1_NMR->Check_NH Check_Ar Check Aromatic Coupling H1_NMR->Check_Ar Case_A Signal Present (>13.5 ppm) Confirms 7-Nitro-1H-indazole Check_NH->Case_A Case_B Signal Absent/Broad (<13 ppm) Suggests isomer (4,5,6-nitro) or wet solvent Check_NH->Case_B Meta_Coup Meta Coupling Only (J~1.5Hz) Confirms 5,7-substitution Check_Ar->Meta_Coup Ortho_Coup Ortho Coupling (J~8Hz) Reject Structure (H5 must be present) Check_Ar->Ortho_Coup

Caption: Step-by-step decision tree for validating the structure based on 1H NMR data.

References

  • Alkorta, I., et al. (2022).[1][2][3][6] "Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions." The Journal of Organic Chemistry, 87(9), 5866–5881.[1] [Link][1][3][4]

  • Abraham, R. J., et al. (2006).[1][7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][7] [Link]

  • Babij, N. R., et al. (2016).[1][8] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667.[1] [Link][1]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 5-methyl-7-nitro-1H-indazole

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-methyl-7-nitro-1H-indazole , a critical intermediate in the synthesis of nitric oxide synthase (NOS) inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-methyl-7-nitro-1H-indazole , a critical intermediate in the synthesis of nitric oxide synthase (NOS) inhibitors and other bioactive indazoles.

Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, specifically distinguishing the 7-nitro isomer from its structural analogs through "ortho-effect" driven pathways.

[1]

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

  • Compound: 5-methyl-7-nitro-1H-indazole[1]

  • Molecular Formula: C₈H₇N₃O₂[1][2]

  • Exact Mass: 177.0538 Da

  • Primary Application: Pharmacophore development for NOS inhibition; scaffold for kinase inhibitors.[1][2]

  • Analytical Challenge: Differentiating the 7-nitro isomer from the 4-, 5-, and 6-nitro regioisomers, which share identical molecular weights (isobaric) but exhibit distinct bioactivities.

Key Differentiator: The 7-nitro position places the nitro group in close proximity to the N1-hydrogen of the indazole ring. This steric arrangement facilitates a unique hydrogen transfer mechanism , leading to a diagnostic loss of a hydroxyl radical (•OH), a pathway suppressed in isomers where the nitro group is distant from the N-H moiety.

Experimental Methodology (Standardized Protocol)

To ensure reproducibility, the following LC-MS/MS parameters are recommended. These conditions favor the observation of both the protonated molecular ion and the diagnostic fragment ions.

ParameterSetting / Description
Ionization Mode Electrospray Ionization (ESI), Positive Mode (+ve)
Precursor Ion [M+H]⁺ = 178.06 m/z
Collision Gas Nitrogen (N₂) or Argon (Ar)
Collision Energy (CE) 15–35 eV (Ramped energy recommended for full coverage)
Cone Voltage 30 V (Optimized to minimize in-source fragmentation)
Column Phase C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile

Fragmentation Pathway Analysis

The fragmentation of 5-methyl-7-nitro-1H-indazole under CID (Collision Induced Dissociation) is governed by two competing pathways: the Diagnostic Ortho-Effect Pathway and the Generic Nitro-Loss Pathway .[1]

Mechanism 1: The "Ortho-Effect" (Diagnostic)

In the 7-nitro isomer, the oxygen of the nitro group interacts with the acidic proton on N1. Upon collisional activation:

  • A hydrogen atom transfers from N1 to the nitro oxygen.[1][2]

  • This rearrangement facilitates the elimination of a neutral hydroxyl radical ([1][2]•OH, 17 Da).[1][2]

  • Result: A high-abundance product ion at m/z 161 .

Mechanism 2: Generic Nitro Cleavage

Common to all nitroaromatics, the molecule may also lose the nitro group entirely (•NO₂, 46 Da) or lose nitric oxide ([3]•NO, 30 Da) followed by CO expulsion.[1][2]

  • Loss of NO: Yields m/z 148 .[1][2]

  • Loss of NO₂: Yields m/z 132 .

Visualization of Pathways

The following diagram illustrates the competing fragmentation routes, highlighting the diagnostic specificity of the m/z 161 ion.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 178.06 (5-methyl-7-nitro-1H-indazole) TransitionState H-Transfer Transition State (N1-H to 7-NO2 interaction) Precursor->TransitionState Proximity Effect Frag_NO Loss of NO [M+H - NO]+ m/z 148 Precursor->Frag_NO - NO (30 Da) Frag_NO2 Loss of NO2 [M+H - NO2]+ m/z 132 Precursor->Frag_NO2 - NO2 (46 Da) Frag_OH Diagnostic Ion [M+H - OH]+ m/z 161 (Specific to 7-nitro) TransitionState->Frag_OH - •OH (17 Da) Frag_HCN Ring Contraction [M+H - OH - HCN]+ m/z 134 Frag_OH->Frag_HCN - HCN (27 Da)

Figure 1: Competing fragmentation pathways for 5-methyl-7-nitro-1H-indazole.[1][2] The green path (loss of OH) is diagnostic for the 7-nitro isomer.

Comparative Performance: Target vs. Alternatives

Distinguishing the target compound from its isomers is critical in synthesis verification and impurity profiling.[1][2] The table below compares the fragmentation behavior of the target against its most common isomer, 5-methyl-4-nitro-1H-indazole .

Comparative Fragmentation Data
FeatureTarget: 5-methyl-7-nitro-1H-indazole Alternative: 5-methyl-4-nitro-1H-indazole Mechanistic Explanation
Precursor Ion 178 m/z178 m/zIsobaric (Identical Mass).[1]
Dominant Fragment 161 m/z ([M+H-OH]⁺) 132 m/z ([M+H-NO₂]⁺) or 148 m/zOrtho Effect: The 4-nitro group is too distant from N1-H to facilitate efficient H-transfer and OH loss.[1]
Secondary Fragment 132 m/z (Low Abundance)132 m/z (High Abundance)Without the facile OH loss pathway, the 4-nitro isomer relies on standard radical cleavage of the nitro group.
Differentiation Rule Ratio 161/132 > 1.0 Ratio 161/132 < 0.1 The relative abundance of the m/z 161 peak is the primary confirmation of the 7-nitro position.
Why This Matters for Drug Development[10]
  • False Positives: Relying solely on the molecular ion (178 m/z) will fail to detect isomeric impurities (e.g., 4-nitro byproduct from nitration reactions).[1]

  • Sensitivity: The [M+H-OH]⁺ transition is often more stable and intense for the 7-nitro isomer, providing a lower Limit of Quantitation (LOQ) in complex matrices compared to the generic NO₂ loss.

Summary of Diagnostic Transitions

For Multiple Reaction Monitoring (MRM) method development, use the following transitions:

Q1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Purpose
178.1161.1 15 - 20Quantifier (Highly Specific)
178.1132.125 - 30Qualifier (Generic Nitro)
178.1148.120 - 25Qualifier (Generic Nitro)

References

  • PubChem. Compound Summary for CID 280211: 1-Methyl-5-nitro-1H-indazole (Structural Analog Data). National Library of Medicine.[1][2] Available at: [Link]

  • National Institutes of Health (NIH). 7-Nitroindazole Compound Summary (CID 1893).[1][2] PubChem.[1][2][4] Available at: [Link]

  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Available at: [Link]

Sources

Validation

comparison of 5-methyl-7-nitroindazole vs 7-nitroindazole potency

An In-Depth Technical Comparison Guide: 5-Methyl-7-Nitroindazole vs. 7-Nitroindazole Executive Summary This guide provides a technical comparison between 7-Nitroindazole (7-NI) , a benchmark neuronal nitric oxide synthas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide: 5-Methyl-7-Nitroindazole vs. 7-Nitroindazole

Executive Summary

This guide provides a technical comparison between 7-Nitroindazole (7-NI) , a benchmark neuronal nitric oxide synthase (nNOS) inhibitor, and 5-Methyl-7-Nitroindazole , a structural analog.

  • 7-Nitroindazole is the established "gold standard" for selective in vivo nNOS inhibition, widely used to study neuroprotection in ischemia and Parkinson's disease models (e.g., MPTP neurotoxicity).

  • 5-Methyl-7-Nitroindazole is a less common derivative. Structural Activity Relationship (SAR) analysis indicates that substituents at the C5 position of the indazole ring often introduce steric hindrance that diminishes binding affinity to the nNOS heme active site compared to the unsubstituted parent or C3-substituted analogs (like the highly potent 3-bromo-7-nitroindazole).

Mechanistic Foundation

The Indazole Scaffold in NOS Inhibition

Nitric Oxide Synthases (NOS) are heme-containing enzymes that convert L-arginine to L-citrulline and NO.[1] Indazole-based inhibitors function as competitive antagonists at the L-arginine binding site and also interact with the tetrahydrobiopterin (BH4) cofactor site.

  • 7-Nitroindazole (7-NI): The "7-nitro" group is the critical pharmacophore. It engages in electrostatic stabilization and hydrogen bonding within the active site, mimicking the guanidinium group of L-arginine. It also interacts with the heme propionates.

  • 5-Methyl-7-Nitroindazole: The addition of a methyl group at the C5 position alters the electronic distribution and steric profile of the molecule.

DOT Diagram: NOS Signaling & Inhibition Pathway

NOS_Pathway L_Arg L-Arginine + O2 nNOS nNOS Enzyme (Neuronal) L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Catalysis sGC Soluble Guanylate Cyclase NO->sGC Activation Neurotox Neurotoxicity / Excitotoxicity NO->Neurotox Excess NO (Peroxynitrite) cGMP cGMP Production sGC->cGMP Signaling SevenNI 7-Nitroindazole (Selective Inhibitor) SevenNI->nNOS Inhibits (Competitive) FiveMe 5-Methyl-7-Nitroindazole (Steric Hindrance) FiveMe->nNOS Weak/Unknown Inhibition

Caption: The canonical NO signaling pathway showing the competitive inhibition point of 7-NI at the nNOS enzyme. 5-Methyl-7-NI is depicted with weaker interaction potential.

Potency & Selectivity Analysis

The following table synthesizes experimental data for 7-NI and comparative SAR data for indazole derivatives.

Feature7-Nitroindazole (7-NI) 5-Methyl-7-Nitroindazole 3-Bromo-7-Nitroindazole (Reference)
CAS Number 2942-42-9113302-88-874209-34-0
Primary Target nNOS (Neuronal)nNOS (Hypothetical/Weak)nNOS (High Potency)
IC50 (nNOS) 0.47 - 0.71 µM > 1.0 µM (Inferred)0.17 µM
IC50 (eNOS) ~0.8 - 5.8 µMN/A0.86 µM
Selectivity Moderate nNOS selectivity in vivo; poor in vitro without tissue context.Unknown/Likely PoorHigh Potency, Low Selectivity vs iNOS
Mechanism Competitive with L-Arginine & BH4Competitive (Steric Clash likely)Competitive
In Vivo Utility High. Protects against MPTP & ischemia.Low. Primarily industrial/synthesis intermediate.High. Potent neuroprotectant.
Critical Comparative Insights
  • The "7-Nitro" Necessity: Both compounds possess the 7-nitro group essential for anchoring the inhibitor in the active site.

  • The C5-Methyl Liability: Crystallographic studies of nNOS with 7-NI reveal a tight fit. Substituents at the C5 and C6 positions of the indazole ring typically introduce steric clashes with the hydrophobic pocket of the enzyme, often reducing potency compared to the unsubstituted parent.

  • The C3-Bromo Advantage: Unlike C5-methylation, bromination at the C3 position (3-Bromo-7-NI) fills a specific hydrophobic cavity, increasing potency (IC50 0.17 µM) significantly over 7-NI.

Experimental Protocols

To experimentally verify the potency difference between these two compounds, a Citrulline Conversion Assay is the standard protocol. This assay measures the conversion of radioactive L-arginine to L-citrulline.

Protocol: Radiometric NOS Activity Assay

Materials:

  • [3H]-L-Arginine

  • NADPH (Cofactor)

  • Calmodulin / CaCl2 (Activators)

  • Purified nNOS enzyme (Rat Cerebellum homogenate or Recombinant)

  • Test Compounds: 7-NI and 5-Methyl-7-NI (dissolved in DMSO)

Workflow Diagram:

Assay_Workflow Prep 1. Homogenate Prep (Rat Cerebellum) Incubate 2. Incubation (37°C, 15 min) Prep->Incubate Stop 3. Stop Reaction (EDTA/HEPES Buffer) Incubate->Stop Rxn Rxn Mix: [3H]-Arg + NADPH + Inhibitor Rxn->Incubate Resin 4. Resin Separation (Dowex 50W-X8) Stop->Resin Count 5. Scintillation Counting (Measure [3H]-Citrulline) Resin->Count Flow-through (Citrulline)

Caption: Step-by-step workflow for the Citrulline Conversion Assay to determine IC50 values.

Step-by-Step Methodology:

  • Preparation: Homogenize rat cerebellum in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge to obtain the supernatant containing soluble nNOS.

  • Reaction Assembly: In test tubes, add:

    • 25 µL Enzyme preparation.

    • 25 µL Cofactor mix (1 mM NADPH, 2 mM CaCl2, 30 nM Calmodulin).

    • 10 µL Test Inhibitor (7-NI or 5-Methyl-7-NI) at varying concentrations (0.01 µM – 100 µM).

    • Start reaction with 10 µL [3H]-L-Arginine (approx. 100,000 cpm).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction by adding 2 mL of ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA, pH 5.5).

  • Separation: Pass the mixture through a Dowex 50W-X8 cation exchange column (Na+ form). Unreacted [3H]-L-Arginine binds to the resin; [3H]-L-Citrulline flows through.

  • Quantification: Mix the flow-through with scintillation fluid and count radioactivity.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

In Vivo Implications & Pharmacokinetics

  • Blood-Brain Barrier (BBB) Penetration:

    • 7-NI: Highly lipophilic and readily crosses the BBB. This is its primary advantage over charged inhibitors like L-NAME or L-NMMA. It can be administered intraperitoneally (i.p.) at 20-50 mg/kg to elicit neuroprotection.

    • 5-Methyl-7-NI: The additional methyl group increases lipophilicity (LogP) theoretically improving BBB penetration, but if the intrinsic potency at the enzyme is low (due to steric clash), the net in vivo efficacy will be negligible.

  • Side Effects:

    • 7-NI: Can cause sedation and affect blood pressure at high doses (non-selective inhibition of eNOS at high concentrations).

    • 5-Methyl-7-NI: Toxicology profile is undefined in major literature, posing a higher risk for off-target effects in drug development studies.

Conclusion & Recommendation

For research focused on neuroprotection and nNOS inhibition :

  • Select 7-Nitroindazole (7-NI) as the validated positive control. It has a proven track record, defined IC50, and known pharmacokinetic properties.

  • Avoid 5-Methyl-7-Nitroindazole unless conducting a specific Structure-Activity Relationship (SAR) study to demonstrate steric intolerance at the C5 position.

  • Consider 3-Bromo-7-Nitroindazole if higher potency is required (IC50 ~0.17 µM), as the C3-substitution is the only well-validated modification that enhances 7-NI potency.

References

  • Moore, P. K., et al. (1993). "7-Nitroindazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure." British Journal of Pharmacology. Link

  • Bland-Ward, P. A., & Moore, P. K. (1995). "7-Nitroindazole derivatives as inhibitors of brain nitric oxide synthase." Life Sciences. Link

  • Babbedge, R. C., et al. (1993). "Inhibition of rat cerebellar nitric oxide synthase by 7-nitroindazole and related substituted indazoles." British Journal of Pharmacology. Link

  • MedChemExpress. "7-Nitroindazole Product Information & Biological Activity." Link

  • Cayman Chemical. "3-Bromo-7-nitroindazole Product Data." Link

Sources

Comparative

Comparative Crystal Structure Guide: 5-Methyl-7-Nitro-1H-Indazole vs. Nitroindazole Scaffolds

Executive Summary & Technical Context[1][2][3][4][5] The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors and nitric oxide sy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors and nitric oxide synthase (NOS) modulators. While the parent 7-nitroindazole (7-NI) is a well-characterized nNOS inhibitor, the 5-methyl-7-nitro-1H-indazole analogue represents a specific steric and electronic modification designed to tune lipophilicity and active-site complementarity.[1]

Critical Data Status: Direct single-crystal X-ray diffraction (SC-XRD) data for 5-methyl-7-nitro-1H-indazole (CAS 113302-88-8) is currently absent from open-access crystallographic databases (CSD, PDB).[1] Consequently, this guide utilizes a comparative structural analysis approach. We benchmark the target molecule against the experimentally resolved structures of 7-nitroindazole and 5-nitroindazole to predict packing motifs, tautomeric preference, and solid-state stability.

This guide provides the predictive structural model and the definitive experimental protocol required to validate it, ensuring a self-correcting workflow for your lead optimization campaigns.

Comparative Structural Analysis

The introduction of a methyl group at the C5 position of the 7-nitroindazole core alters the lattice energy and packing efficiency without disrupting the fundamental hydrogen-bonding motifs characteristic of the indazole class.[1]

Table 1: Predicted vs. Experimental Structural Benchmarks
FeatureTarget: 5-Methyl-7-Nitro-1H-Indazole Benchmark: 7-Nitroindazole [1]Benchmark: 5-Nitroindazole [2]
Crystal System Predicted: Monoclinic or TriclinicMonoclinic (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Monoclinic (

)
Tautomer 1H-Indazole (Preferred)1H-Indazole1H-Indazole
H-Bond Motif Intermolecular

Dimers
Intermolecular

Dimers
Intermolecular

Dimers
Nitro Torsion Predicted: Non-planar (~3-8°)Twisted (~3-6°)Coplanar (< 2°)
Melting Point Predicted: 215–225 °C206–212 °C208–210 °C
Packing Forces

stacking + hydrophobic Me-pocket

stacking (3.6 Å centroid)

stacking
Mechanistic Insight: The "Push-Pull" Electronic Effect

The 5-methyl group acts as a weak electron donor (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-donor), while the 7-nitro group is a strong electron withdrawer.
  • Impact on Acidity: The 7-nitro group significantly increases the acidity of the N1-H proton via inductive effects (

    
    ), strengthening the intermolecular hydrogen bond dimers in the solid state.
    
  • Impact on Packing: The C5-Methyl adds bulk. Unlike 7-NI, which packs in tight planar sheets, 5-methyl-7-nitro-1H-indazole will likely exhibit slightly expanded layer spacing or a "herringbone" disruption to accommodate the methyl volume, potentially lowering density but increasing solubility in lipophilic pockets.[1]

Tautomeric Equilibrium & Interaction Logic

Indazoles exhibit annular tautomerism (


). In the solid state, the 1H-tautomer  is thermodynamically favored for nitroindazoles due to the formation of stable 

hydrogen-bonded dimers.
Visualization: Tautomeric Stabilization Pathway[2]

TautomerLogic cluster_0 Solid State Driving Force T1 1H-Tautomer (Thermodynamically Stable) T2 2H-Tautomer (Kinetically Accessible) T1->T2 Solution Equilibrium Dimer Centrosymmetric Dimer (R2,2(8) Motif) T1->Dimer N1-H...N2 H-Bonding Crystal Stable Crystal Lattice (High Melting Point) Dimer->Crystal Pi-Stacking & Packing

Figure 1: The thermodynamic funnel driving crystallization toward the 1H-dimer. The 7-nitro group enhances the H-bond donor capability of N1, reinforcing the dimer.[1]

Experimental Protocol: De Novo Structure Elucidation

Since specific crystal data is absent, you must generate it. This protocol is designed to yield diffraction-quality crystals for 5-methyl-7-nitro-1H-indazole within 48-72 hours.[1]

Phase 1: Crystallization Screening (Vapor Diffusion)
  • Objective: Grow single crystals >0.1 mm suitable for SC-XRD.

  • Solvent System: The nitro group imparts polarity, while the methyl group adds lipophilicity. A mixed solvent system is required.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of 5-methyl-7-nitro-1H-indazole in 1.0 mL of Acetone or THF (Good solvent). Ensure complete dissolution; filter through a 0.22 µm PTFE syringe filter to remove nucleation sites.

  • Setup: Place 0.5 mL of the solution in an inner vial (GC vial).

  • Antisolvent: Place the inner vial inside a larger scintillation vial containing 3 mL of Hexane or Pentane (Antisolvent).

  • Equilibration: Cap the outer vial tightly. Allow to stand undisturbed at 20°C.

  • Observation: Monitor for yellow prismatic crystals appearing after 24-48 hours.

Phase 2: Data Collection & Refinement Strategy
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu source).

  • Temperature: Collect at 100 K to minimize thermal motion of the nitro group and methyl rotation.

  • Space Group Determination: Expect Monoclinic (

    
     or 
    
    
    
    ). Use XPREP to determine the Laue group.
  • Structure Solution:

    • Use SHELXT (Intrinsic Phasing) for initial solution.

    • If phasing fails, use Molecular Replacement with the coordinates of 7-nitroindazole (CSD Refcode: YICZUW or similar) as the search model, pruning the C5 position.

Visualization: Crystallization to Refinement Workflow[2]

Workflow Start Crude 5-Me-7-NO2-Indazole Screen Solvent Screening (Acetone/Hexane Diffusion) Start->Screen Check Optical Microscopy (Birefringence Check) Screen->Check Check->Screen Amorphous/Twin (Retry) XRD SC-XRD Data Collection (100 K, Mo-Kα) Check->XRD Single Crystal Found Solve Structure Solution (SHELXT / Molecular Replacement) XRD->Solve Refine Refinement (SHELXL) Check Nitro Torsion Solve->Refine

Figure 2: Optimized workflow for structural elucidation of novel nitroindazole derivatives.

References

  • Crystal Structure of 7-Nitroindazole

    • Source: Sopkova-de Oliveira Santos, J., Collot, V., & Rault, S. (2002). Acta Crystallographica Section C.
    • D
    • Relevance: Primary structural benchmark for the 7-nitro substitution pattern.[1]

  • Crystal Structure of 5-Nitroindazole: Source: Escande, A., et al. (1974). Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences. Relevance: Benchmark for the 5-position substitution and planar packing.
  • Synthesis and Characterization of Methyl-Nitroindazoles

    • Source: Battilocchio, C., et al. (2018). Journal of Organic Chemistry.
    • Link:

    • Relevance: Synthetic routes and NMR characterization data for 3-methyl-5-nitro-1H-indazole and rel
  • Source: Raman, C. S., et al. (1998). Cell.
  • Commercial Availability & CAS Verification

    • Compound: 5-Methyl-7-nitro-1H-indazole (CAS: 113302-88-8).[1][2][3][4][5]

    • Source: BLD Pharm / PubChem.
    • Link:

Sources

Validation

Reference Standards for 5-Methyl-7-Nitroindazole Purity Analysis: A Comparative Technical Guide

Executive Summary & Scientific Context 5-methyl-7-nitroindazole (5M7NI) is a critical synthetic precursor and bioactive scaffold, primarily utilized in the development of selective neuronal Nitric Oxide Synthase (nNOS) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-methyl-7-nitroindazole (5M7NI) is a critical synthetic precursor and bioactive scaffold, primarily utilized in the development of selective neuronal Nitric Oxide Synthase (nNOS) inhibitors. Unlike ubiquitous reagents, 5M7NI presents a unique analytical challenge: its synthesis via nitration of 5-methylindazole yields a complex mixture of regioisomers (4-, 6-, and 7-nitro variants).

In biological assays, isomeric impurities can drastically skew IC50 values. For example, while 7-nitroindazole is a potent nNOS inhibitor, its regioisomers often exhibit significantly lower potency or off-target effects on eNOS (endothelial NOS), altering the perceived therapeutic window.

This guide objectively compares the methodologies for establishing a reference standard for 5M7NI, arguing that Quantitative NMR (qNMR) is the superior method for primary standardization over traditional HPLC-UV when Certified Reference Materials (CRMs) are unavailable.

The Isomeric Challenge: Why "Reagent Grade" Fails

The core difficulty in 5M7NI analysis is the lack of regioselectivity during the nitration of 5-methylindazole. The methyl group at position 5 activates the ring, but steric and electronic factors lead to a distribution of nitro-isomers.

Visualization: Synthesis & Isomeric Divergence

The following diagram illustrates the synthetic pathway and the resulting isomeric mixture that necessitates rigorous purity analysis.

IsomerPath cluster_impurities Critical Separation Required Start 5-Methylindazole (Precursor) Reaction Nitration (HNO3/H2SO4) Start->Reaction Iso4 5-Methyl-4-nitroindazole (Impurity A) Reaction->Iso4 ~20% Iso6 5-Methyl-6-nitroindazole (Impurity B) Reaction->Iso6 ~30% Iso7 5-Methyl-7-nitroindazole (Target Analyte) Reaction->Iso7 ~50%

Figure 1: Nitration of 5-methylindazole yields three primary regioisomers. Separation of the 7-nitro target from 4- and 6-nitro impurities is the primary analytical objective.

Comparative Analysis: Reference Standard Options

When sourcing a reference standard for 5M7NI, researchers typically face three options. The table below compares their reliability for critical drug development workflows.

FeatureOption A: Commercial Reagent Grade Option B: Certified Reference Material (CRM) Option C: In-House qNMR Standard
Purity Definition Area% (HPLC-UV)Mass Balance / Absolute ContentAbsolute Weight % (Proton Counting)
Traceability Low (Vendor CoA often unreliable)High (NIST/Pharmacopeia traceable)High (Traceable to Internal Std like NIST Benzoic Acid)
Isomer Specificity High Risk: Often contains 4/6-nitro isomersHighHighest: Peaks are structurally diagnostic
Cost Low ($)High (

$)
Moderate (

)
Availability HighVery Low (Rare for specific intermediates)Immediate (Requires NMR expertise)
Suitability Rough SynthesisGLP/GMP Release TestingPrimary Standard Generation

Expert Verdict: For 5M7NI, Option B (CRM) is rarely available off-the-shelf. Option A (Reagent) is dangerous because commercial suppliers often fail to resolve the 6-nitro isomer in their CoA, leading to mass-balance errors. Option C (qNMR) is the required approach to establish a "Gold Standard" in the lab.

Experimental Protocols

To establish a reliable reference standard, you must first validate the material using qNMR (to determine absolute purity) and then use HPLC (to profile impurities).

Protocol A: Quantitative NMR (qNMR) for Absolute Purity

This protocol establishes the "Primary Standard" value.

Principle: qNMR does not require a reference standard of the same compound.[1][2] It uses a certified internal standard (IS) with a known purity.

  • Internal Standard Selection: Use Maleic Acid (traceable to NIST SRM) or 1,3,5-Trimethoxybenzene .

    • Reasoning: These provide distinct singlets in the non-aromatic region, avoiding overlap with the indazole protons (7.0–8.5 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of 5M7NI (analyte) and ~5 mg of IS into the same vial using a micro-balance (precision ±0.002 mg).

    • Dissolve in 600 µL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (d1): > 30 seconds (Must be ≥ 5 × T1 of the slowest relaxing proton).

    • Scans (ns): 32 or 64 (for S/N > 250:1).

    • Spectral Width: 20 ppm (to catch all satellites).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.[3][4]
Protocol B: HPLC-UV for Isomeric Separation

This protocol is used for routine testing once the standard is qualified by qNMR.

Principle: Separation of regioisomers based on hydrophobicity and dipole moment differences.

  • Column: Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

    • Expert Note: Phenyl-Hexyl phases often provide better selectivity for nitro-positional isomers due to

      
      -
      
      
      
      interactions.
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-20 min: 60%

      
       95% B.
      
  • Detection: UV at 270 nm (Nitro-indazole absorption maximum) and 210 nm (General).

  • System Suitability Requirement: Resolution (

    
    ) between 6-nitro and 7-nitro isomers must be 
    
    
    
    .

Mechanism of Action: Why Purity Matters

The 7-nitroindazole scaffold functions by competing with Arginine at the heme site of the nNOS enzyme. Impurities (like the 6-nitro isomer) may not fit the heme pocket effectively or may bind irreversibly, altering kinetic data.

NOS_Pathway L_Arg L-Arginine nNOS nNOS Enzyme (Heme Domain) L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Catalysis Citrulline L-Citrulline nNOS->Citrulline Inhibitor 5-Methyl-7-Nitroindazole (Inhibitor) Inhibitor->nNOS Competitive Binding (Blocks L-Arg) Downstream Neurotoxicity / Vasodilation Signaling NO->Downstream

Figure 2: 5M7NI acts as a competitive inhibitor at the nNOS heme site.[4] High purity is required to ensure the observed inhibition (


) is due to the 7-nitro isomer, not contaminants.

References

  • Babusikova, E., et al. (2023). "Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against neurotoxicity."[5][6][7] PubMed. Link

  • Acanthus Research. (2022). "Quantitative NMR Spectroscopy: Advantages over HPLC for Purity Determination." Acanthus Research Technical Notes. Link

  • Potangale, C. N., & Pardeshi, S. K. (2014).[3] "Purity comparison by NMR and HPLC: Quantitative Proton NMR (qNMR) using internal standard method." Eurasian Journal of Analytical Chemistry. Link

  • MedChemExpress. (2023). "7-Nitroindazole Product Information and Biological Activity." MCE Product Guide. Link

Sources

Comparative

HPLC Retention Time Comparison of Nitroindazole Isomers: A Technical Guide

This guide details the High-Performance Liquid Chromatography (HPLC) separation of nitroindazole isomers (4-, 5-, 6-, and 7-nitroindazole). It synthesizes experimental data with mechanistic insights to provide a robust m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) separation of nitroindazole isomers (4-, 5-, 6-, and 7-nitroindazole). It synthesizes experimental data with mechanistic insights to provide a robust method development strategy.

Executive Summary & Chemical Basis

Separating positional isomers of nitroindazole presents a classic chromatographic challenge: the analytes share identical molecular weights (163.13 g/mol ) and similar hydrophobicities (LogP ~1.4–1.8). However, the position of the nitro group relative to the indazole nitrogen (N-H) creates distinct electronic environments that can be exploited for separation.

The "Ortho Effect" and 7-Nitroindazole

The critical differentiator in this isomer set is 7-nitroindazole (7-NI) . Unlike its counterparts, 7-NI possesses a nitro group at the C7 position, directly adjacent to the N1-H of the pyrazole ring.

  • Mechanism: This proximity allows for a stable intramolecular hydrogen bond (N-H ··· O-N).

  • Chromatographic Consequence: This "locking" of the polar N-H proton reduces the molecule's effective polarity and ability to hydrogen bond with the aqueous mobile phase. Consequently, 7-NI behaves more hydrophobically than predicted by LogP alone, leading to significantly longer retention times on C18 columns compared to the 4-, 5-, and 6-isomers.

Isomer Polarity Profile
  • 5- and 6-Nitroindazole: The nitro groups are "exposed" to the solvent, maximizing interaction with the aqueous mobile phase. These are the most polar isomers and typically elute earliest in Reversed-Phase (RP) modes.

  • 4-Nitroindazole: Exhibits intermediate behavior; it lacks the strong intramolecular H-bond of 7-NI but has different steric parameters than 5- or 6-NI.

Experimental Protocols

Method A: Standard C18 Screening (Baseline Separation)

Best for: General purity checks where 5- and 6-isomer resolution is not critical.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Formate for pH control).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorption) and 300 nm (Indazole scaffold).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold to stack polar isomers)

    • 2–15 min: 10% → 60% B (Linear gradient)

    • 15–20 min: 60% → 95% B (Wash)

Method B: Phenyl-Hexyl / Biphenyl (Enhanced Selectivity)

Best for: Critical separation of 5-nitroindazole and 6-nitroindazole. Standard C18 phases interact primarily through hydrophobic dispersion forces. Phenyl-based columns introduce


 interactions . The electron-deficient nitro ring system interacts differentially with the 

-electrons of the stationary phase based on the nitro position.
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl), 4.6 x 150 mm, 2.6 µm.

  • Mobile Phase: Methanol is preferred over Acetonitrile here, as MeCN can suppress

    
     interactions.
    
    • A: Water + 0.1% Formic Acid.

    • B: Methanol.[2]

  • Gradient: Slower ramp (e.g., 5% to 50% B over 20 min) to maximize interaction time.

Performance Comparison Data

The following table summarizes the relative elution order and characteristics. Note that absolute retention times (


) vary by system, but the relative order (

) remains consistent under the described mechanisms.
IsomerStructure NotePredicted C18 Elution OrderPredicted Phenyl Elution OrderMechanistic Driver
5-Nitroindazole Nitro exposed (Meta to N1)1 (Fastest) VariableHigh polarity; strong H-bonding with mobile phase.
6-Nitroindazole Nitro exposed (Para to N1)2 VariableSimilar to 5-NI; often co-elutes on low-quality C18.
4-Nitroindazole Nitro semi-exposed3 IntermediateSteric effects at C4 position.
7-Nitroindazole Nitro adjacent to N14 (Slowest) 1 (Fastest) Intramolecular H-bond masks polarity (C18); Steric hindrance reduces

-overlap (Phenyl).

> Note on Phenyl Reversal: On Phenyl columns, the elution order often reverses or shifts significantly. 7-NI, being sterically crowded and "internally satisfied," may interact less with the planar phenyl stationary phase than the flat, exposed 5- and 6-isomers, potentially causing it to elute earlier than in C18.

Visualized Workflows

Mechanism of Retention Differences

The following diagram illustrates why 7-nitroindazole behaves differently from the 5-isomer.

G cluster_0 5-Nitroindazole (Exposed) cluster_1 7-Nitroindazole (Shielded) node5 5-Nitro Group (Exposed) water Mobile Phase (Water/H+) node5->water Strong H-Bonding (High Solubility) node7 7-Nitro Group nh Indazole N-H node7->nh Intramolecular H-Bond (Locked) c18 C18 Ligand nh->c18 Hydrophobic Interaction

Caption: 5-NI interacts strongly with the aqueous mobile phase (elutes early), while 7-NI forms an internal bond, increasing effective hydrophobicity (elutes late on C18).

Method Development Decision Tree

Workflow Start Start: Nitroindazole Mixture ScreenC18 Screen: C18 Column (Acidic Mobile Phase) Start->ScreenC18 CheckRes Check Resolution (Rs) between 5-NI and 6-NI ScreenC18->CheckRes Success Rs > 1.5 Validate Method CheckRes->Success Yes Fail Rs < 1.5 (Co-elution) CheckRes->Fail No Switch Switch Chemistry: Phenyl-Hexyl or Biphenyl Fail->Switch Solvent Change Solvent: Use Methanol (Enhance pi-pi) Switch->Solvent Solvent->Success

Caption: Workflow for optimizing nitroindazole separation. If C18 fails to resolve the 5/6 pair, switching to


-active phases is the standard corrective action.

References

  • Arabian Journal of Chemistry. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. (Confirming the intramolecular H-bond in 7-NI).

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Consecutively a Phenyl-Hexyl Column. (Application note on nitro-isomer selectivity).

  • SIELC Technologies. Separation of 5-Nitroindazole on Newcrom R1 HPLC column. (Protocol for 5-NI).

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (Data on dipole/pi-pi interactions for nitro-isomers).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 5-methyl-7-nitro-1H-indazole

Topic: 5-methyl-7-nitro-1H-indazole Proper Disposal Procedures Content Type: Operational Laboratory Guide Executive Summary & Chemical Profile Immediate Action Required: Treat 5-methyl-7-nitro-1H-indazole as a Toxic, Non...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-methyl-7-nitro-1H-indazole Proper Disposal Procedures Content Type: Operational Laboratory Guide

Executive Summary & Chemical Profile

Immediate Action Required: Treat 5-methyl-7-nitro-1H-indazole as a Toxic, Non-Halogenated Organic waste. While mono-nitro indazoles generally exhibit higher thermal stability than their polynitro counterparts, the presence of the nitro group (


) at position 7 combined with the indazole core necessitates specific handling to prevent inhalation toxicity and environmental leaching.
  • CAS Number: 113302-86-0 (Generic for substituted nitro-indazoles; verify specific isomer batch).[1]

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Potential Mutagenicity.[2][3]

  • Thermal Hazard: Emits toxic nitrogen oxides (

    
    ) upon combustion.
    
  • Waste Classification: Non-Halogenated Organic (unless mixed with halogenated solvents).

Pre-Disposal Assessment

Before initiating disposal, characterize the waste stream. This prevents "mystery waste" rejection by Environmental Health & Safety (EHS) or external waste handlers.

Physical State & Segregation
ParameterCharacteristicOperational Implication
State Solid (Yellow/Cream Powder)Do not dissolve solely for disposal. Volume minimization is critical.[1] Dispose of as solid waste unless already in solution.
Solubility Low in water; Soluble in DMSO, MethanolIf in solution, segregate into "Organic Solvents - Non-Halogenated."[1]
Reactivity Stable, but Nitro-sensitiveStrict Segregation: Keep away from strong reducing agents (hydrides) and strong bases to prevent exothermic decomposition.[1]

Personal Protective Equipment (PPE) Protocol

The following PPE is non-negotiable due to the potential mutagenic nature of nitro-aromatics.

  • Respiratory: N95 or P100 particulate respirator. (Reasoning: Nitro-indazoles are fine powders; inhalation provides a direct route to the bloodstream).

  • Dermal: Double-gloving recommended.

    • Inner Layer: Latex or Nitrile (inspection grade).

    • Outer Layer: Nitrile (minimum 0.11mm thickness).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance or Contaminated Solids)

Use this protocol for expired shelf stocks, weighing boat residues, or contaminated paper towels.[1]

  • Containment: Transfer the material into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Critical: Do not use metal containers, as nitro compounds can react with certain metals under moist conditions.

  • Sealing: Screw the cap tightly and seal with Parafilm to prevent fugitive dust emissions.

  • Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag.

  • Labeling: Affix a hazardous waste label with the following constituents:

    • Chemical Name: 5-methyl-7-nitro-1H-indazole[1]

    • Hazards: Toxic, Irritant.[2][3][4][5]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol if the compound is dissolved in solvents like Methanol, DMSO, or Acetone.[1]

  • Solvent Check: Verify the solvent system.

    • If Halogenated (DCM, Chloroform): Use the Halogenated waste stream.

    • If Non-Halogenated (Methanol, Acetone): Use the Non-Halogenated waste stream.

  • Precipitation Check: Ensure the compound does not precipitate out and form a "sludge" at the bottom of the carboy. If sludge forms, filter it and dispose of the solid separately (see Workflow A).

  • Transfer: Pour into the appropriate solvent waste carboy using a funnel.

  • Log: Record the approximate concentration of the nitro-indazole on the carboy's waste log.

Visualized Decision Logic

The following diagram outlines the decision matrix for selecting the correct waste stream, ensuring compliance with RCRA "Cradle-to-Grave" principles.

DisposalLogic Start Waste Generation: 5-methyl-7-nitro-1H-indazole StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Form (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Form (Dissolved in solvent) StateCheck->Liquid Liquid Container Double Bag or HDPE Jar Solid->Container LabelSolid Label: Toxic Solid (Do NOT dissolve) Container->LabelSolid HalogenCheck Does solvent contain Halogens (Cl, Br, I)? Liquid->HalogenCheck HaloWaste Stream A: Halogenated Organic Waste HalogenCheck->HaloWaste Yes (e.g., DCM) NonHaloWaste Stream B: Non-Halogenated Organic Waste HalogenCheck->NonHaloWaste No (e.g., DMSO, MeOH)

Figure 1: Waste Stream Decision Matrix. Selects the disposal path based on physical state and solvent composition to prevent incompatible mixing.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, do not use dry sweeping . Dry sweeping generates dust, increasing inhalation risk.

SpillResponse Spill Spill Detected Isolate 1. Evacuate immediate area 2. Don PPE (N95, Gloves) Spill->Isolate WetMethod 3. Cover with wet paper towels (Solvent or Water) Isolate->WetMethod Collect 4. Wipe up carefully (Avoid dust generation) WetMethod->Collect Dispose 5. Place in Hazardous Solid Waste bag Collect->Dispose

Figure 2: Wet-Method Spill Cleanup Protocol.[1][6] Prioritizes dust suppression.

Regulatory Context & RCRA Compliance

While 5-methyl-7-nitro-1H-indazole is not explicitly "P-Listed" (acutely toxic) or "U-Listed" by name under 40 CFR § 261.33 [1], it must be treated as a Characteristic Hazardous Waste if it exhibits toxicity.[1]

  • Generator Responsibility: Under RCRA, the laboratory is responsible for determining if the waste is hazardous. Due to the nitro-aromatic structure, it is best practice to default to Hazardous Waste status to avoid "improper determination" fines [2].

  • Destruction Method: The ultimate disposal method by the waste vendor will be Incineration with secondary combustion chambers to scrub

    
     gases. Do not attempt chemical neutralization (e.g., oxidation/reduction) in the lab, as this may generate more toxic intermediates.
    

References

  • U.S. Environmental Protection Agency. Title 40, Code of Federal Regulations (40 CFR) § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.Link[1]

  • U.S. Environmental Protection Agency. Hazardous Waste Generators: Categories and Requirements.Link[1]

  • National Institutes of Health (PubChem). 7-Nitroindazole Compound Summary (Structural Analog).Link[1]

Sources

Handling

Personal protective equipment for handling 5-methyl-7-nitro-1H-indazole

CAS: 113302-88-8 | Formula: C₈H₇N₃O₂ | MW: 177.16 g/mol Executive Safety Summary Immediate Action Card ParameterSpecificationCritical Note Hazard Class Irritant / Harmful (GHS Cat 4)Nitro-aromatic alert: Treat as a poten...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 113302-88-8 | Formula: C₈H₇N₃O₂ | MW: 177.16 g/mol

Executive Safety Summary

Immediate Action Card

ParameterSpecificationCritical Note
Hazard Class Irritant / Harmful (GHS Cat 4)Nitro-aromatic alert: Treat as a potential genotoxin.
Primary Routes Inhalation, Dermal AbsorptionDust control is the primary safety objective.
Signal Word WARNING H302 (Harmful if swallowed), H315, H319, H335.
Storage Ambient (15–25°C), DesiccatedHygroscopic; moisture degrades purity and increases tackiness.
First Aid Eyes: Rinse 15 min. Skin: Soap/Water.[1]Ingestion: Rinse mouth. Do NOT induce vomiting.

Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I must emphasize that while the GHS classification for CAS 113302-88-8 lists it as "Harmful" rather than "Toxic," the structural moiety (nitro-indazole) warrants elevated caution.

  • Genotoxicity Risk: Nitro-aromatics are frequently identified as structural alerts for mutagenicity (Ames positive). Until specific toxicological data proves otherwise, you must handle this compound as a Potentially Genotoxic Impurity (PGI) .

  • Physical Properties: This compound typically presents as a yellow-to-beige powder. The electrostatic nature of dry nitro-indazoles often leads to "particle fly" during weighing, significantly increasing inhalation risk.

  • Chemical Stability: Stable under normal conditions but sensitive to strong oxidizers and reducing agents.

Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for handling nitro-heterocycles in drug discovery workflows. Use this self-validating PPE system:

ZonePPE ComponentSpecificationRationale (Causality)
Ocular Chemical Splash Goggles ANSI Z87.1 (Indirect Vent)Safety glasses allow dust entry from the side. Goggles seal the orbital area against airborne particulates.
Dermal Double Nitrile Gloves Outer: 5 mil (0.12 mm) Inner: 4 mil (0.10 mm)Breakthrough Time: Nitro-aromatics can permeate thin nitrile. Double gloving provides a visual indicator for tears and increases permeation time to >480 mins.
Respiratory Engineering Control Fume Hood (Face velocity >100 fpm) Primary Defense. If weighing outside a hood is unavoidable, a P100/N95 respirator is mandatory.
Body Lab Coat + Apron Poly-cotton coat + Tyvek sleeves/apronPrevents accumulation of dust on fabric cuffs, which can transfer to wrists/watches later.

Operational Protocols

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for yellow residue on the threads. This indicates leakage during transport.

  • Environment: Store in a flammables cabinet or dedicated chemical store at ambient temperature.

  • Desiccation: Keep the container tightly sealed. Moisture absorption can cause the powder to clump, making accurate weighing difficult and increasing the risk of spillage during transfer.

Phase 2: Weighing & Solubilization (High Risk)

The majority of exposure incidents occur during the transfer of dry solids.

Step-by-Step Protocol:

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Nitro-indazoles are prone to static charge.

  • The "Drop" Technique: Do not "dump" the powder. Tap the spatula gently to release small amounts.

  • Solvent Addition:

    • Preferred Solvents: DMSO, DMF, or Methanol.

    • Procedure: Add solvent to the solid. Do not add solid to the solvent (avoids splash-back).

    • Dissolution: 5-methyl-7-nitro-1H-indazole dissolves readily in DMSO. If using ethanol, gentle warming (40°C) may be required.

Phase 3: Reaction & Monitoring[2]
  • Incompatibility: Avoid mixing with strong bases (e.g., NaH, KOtBu) unless the reaction vessel is cooled (<0°C), as deprotonation of the indazole NH can be exothermic.

  • TLC Monitoring: Use UV visualization (254 nm). The nitro group quenches fluorescence strongly, making spots appear dark purple/black.

Visualized Workflows

Diagram 1: Safe Handling Logic Flow

This diagram illustrates the "Chain of Custody" to ensure containment at every state change.

G Storage Storage (Sealed/Desiccated) Weighing Weighing (Fume Hood Only) Storage->Weighing Anti-static tools Weighing->Weighing Risk: Inhalation Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow addition Solubilization->Solubilization Risk: Splash Reaction Reaction (Closed Vessel) Solubilization->Reaction Transfer via syringe Waste Waste Disposal (Segregated) Reaction->Waste Quench & Label

Caption: Operational workflow emphasizing containment during high-risk state changes (solid to solution).

Diagram 2: Spill Response Decision Tree

Immediate decision logic for laboratory spills.

SpillResponse Start Spill Detected State State of Matter? Start->State Solid Solid Powder State->Solid Liquid Liquid Solution State->Liquid ActionSolid 1. Cover with wet paper towel (Prevent dust) 2. Wipe up Solid->ActionSolid ActionLiquid 1. Absorb with vermiculite 2. Do NOT use water immediately (Spread risk) Liquid->ActionLiquid Disposal Double Bag -> Haz Waste Incineration ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision matrix for spills. Note: Wetting powder prevents aerosolization.

Disposal & Decontamination

The Golden Rule: Never dispose of nitro-aromatics in the sink.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a yellow biohazard/chem-hazard bag destined for high-temperature incineration.

  • Liquid Waste: Collect in a dedicated "Halogenated/Organic" waste stream. Label clearly with "Contains Nitro-Indazole - Potential Mutagen."

  • Glassware Decontamination:

    • Rinse glassware with Acetone or DMSO first (to dissolve the organic).

    • Wash with a 5% surfactant solution.

    • Triple rinse with water.[2]

References

  • BLD Pharm. (n.d.). SDS for 5-Methyl-7-nitro-1H-indazole (CAS 113302-88-8). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 7-Nitroindazole (Analog). Retrieved from

  • LookChem. (n.d.). CAS 113302-88-8 Basic Information. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Nitro Compounds. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-7-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-methyl-7-nitro-1H-indazole
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